Ethambutol-d8
Description
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Structure
3D Structure
Properties
CAS No. |
1129526-23-3 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
(2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2 |
InChI Key |
AEUTYOVWOVBAKS-MKWMBDJFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H](CC)NC([2H])([2H])C([2H])([2H])N[C@@H](CC)C([2H])([2H])O)O |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Ethambutol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Ethambutol-d8, a deuterated analog of the antituberculosis drug Ethambutol. The inclusion of deuterium isotopes makes this compound a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.
Introduction
Ethambutol is a first-line bacteriostatic agent used in the treatment of tuberculosis. This compound, with a molecular formula of C₁₀H₁₆D₈N₂O₂ and a molecular weight of 212.36, serves as a stable isotope-labeled internal standard for the quantitative analysis of Ethambutol in biological matrices by mass spectrometry.[] Its physical and chemical properties are closely similar to those of the unlabeled drug, allowing for accurate quantification.
Synthesis of this compound
The synthesis of this compound follows the established route for unlabeled Ethambutol, which involves the reaction of two equivalents of a chiral amino alcohol with a dihaloalkane. In the case of this compound, deuterated precursors are utilized to introduce the deuterium labels. The most common synthetic pathway involves the reaction of (S)-2-amino-1-butanol-d4 with 1,2-dichloroethane-d4.
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
Starting Materials:
-
(S)-2-amino-1-butanol-d4
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Base (e.g., sodium hydroxide)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve two molar equivalents of (S)-2-amino-1-butanol-d4 in an anhydrous solvent.
-
Addition of Dihaloalkane: To the stirred solution, add one molar equivalent of 1,2-dichloroethane-d4.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A base is typically added to neutralize the hydrohalic acid formed during the reaction. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
-
Salt Formation (Optional): For better stability and handling, the free base of this compound can be converted to its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Note: The synthesis of the deuterated precursor, (S)-2-amino-1-butanol-d4, can be achieved through various methods, including the reduction of deuterated L-aminobutyric acid or its esters.[9][10][11]
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. Due to the absence of protons at the deuterated positions, the ¹H NMR spectrum of this compound will show a significant reduction in signal complexity compared to its non-deuterated counterpart. The remaining signals will correspond to the non-deuterated protons in the molecule. The ¹³C NMR spectrum will show signals for all carbon atoms, though the signals for deuterated carbons may be broadened or show altered splitting patterns.
Reference NMR Data for Unlabeled Ethambutol:
While specific NMR data for this compound is not widely published, the predicted spectra for unlabeled Ethambutol can serve as a reference for identifying the expected signal regions.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of this compound. It is also used to determine its fragmentation pattern, which is essential for developing quantitative analytical methods.
Expected Molecular Ion: The expected protonated molecular ion [M+H]⁺ for this compound is m/z 213.36.
Tandem Mass Spectrometry (MS/MS): For quantitative analysis using tandem mass spectrometry, a specific precursor-to-product ion transition is monitored. A commonly used transition for this compound as an internal standard is m/z 213.1 → 122.4.[14]
Fragmentation Pathway: The fragmentation of Ethambutol typically involves the cleavage of the C-C bond adjacent to the nitrogen atoms and the loss of a butanol moiety. A plausible fragmentation pathway leading to the observed product ion for this compound is illustrated below.
Caption: Proposed fragmentation pathway of this compound in MS/MS.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Reaction Type | N-Alkylation | General Organic Chemistry Principles |
| Reactants | (S)-2-amino-1-butanol-d4, 1,2-dichloroethane-d4 | Inferred from unlabeled synthesis[2][3] |
| Molar Ratio (approx.) | 2:1 | Inferred from unlabeled synthesis[2][4] |
| Characterization | ||
| Molecular Formula | C₁₀H₁₆D₈N₂O₂ | [][15] |
| Molecular Weight | 212.36 g/mol | [][15] |
| Mass Spectrometry (MS) | ||
| Protonated Molecular Ion ([M+H]⁺) | m/z 213.1 | [14] |
| MS/MS Transition | m/z 213.1 → 122.4 | [14] |
| NMR Spectroscopy | Data not publicly available | - |
Conclusion
The synthesis and characterization of this compound are crucial for its application as a reliable internal standard in clinical and research settings. While a detailed public-domain synthesis protocol is not available, the established methods for unlabeled Ethambutol provide a clear synthetic route using deuterated precursors. The characterization data, particularly from mass spectrometry, confirms the identity and isotopic labeling of the compound, enabling its use in sensitive and accurate quantitative analyses. Further research and publication of detailed experimental procedures and comprehensive characterization data would be beneficial to the scientific community.
References
- 2. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 3. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 4. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,2-DICHLOROETHANE-D4 | 17060-07-0 [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. CAS 17060-07-0: 1,2-Dichloroethane-d4 | CymitQuimica [cymitquimica.com]
- 9. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 10. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Ethambutol(74-55-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | CAS#:1129526-23-3 | Chemsrc [chemsrc.com]
Deuterium Labeling of Ethambutol: A Technical Guide for Researchers
Introduction
Ethambutol is a cornerstone antibiotic in the combination therapy for tuberculosis, a persistent global health threat.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, essential enzymes for the synthesis of the mycobacterial cell wall.[2] To deepen the understanding of its pharmacokinetics, metabolism, and to potentially enhance its therapeutic profile, deuterium labeling of Ethambutol has emerged as a valuable research tool. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug, often leading to a reduced rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and potentially improved efficacy or a different safety profile. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of deuterium-labeled Ethambutol for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathways for Deuterated Ethambutol
The synthesis of deuterated Ethambutol can be strategically approached by incorporating deuterium into one or both of its key precursors: (S)-2-amino-1-butanol and a 1,2-dihaloethane. The choice of deuterated precursor will determine the position and extent of deuterium labeling in the final Ethambutol molecule.
Figure 1: General synthetic strategies for deuterated Ethambutol.
Data Presentation
Table 1: Properties of Ethambutol and a Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethambutol | C₁₀H₂₄N₂O₂ | 204.31 | 74-55-5 |
| Ethambutol-d4 (dihydrochloride) | C₁₀H₂₀D₄Cl₂N₂O₂ | 281.26 | 1129526-19-7 |
Table 2: Representative Synthesis of Ethambutol-d8
The following table outlines a hypothetical, yet plausible, synthetic route to this compound, with representative quantitative data based on established chemical transformations.
| Step | Reaction | Key Reagents & Conditions | Starting Material | Product | Representative Yield (%) | Deuterium Incorporation (%) |
| 1 | Deuteration of L-2-aminobutyric acid | D₂O, catalyst (e.g., Ru/C), heat | L-2-aminobutyric acid | L-2-amino-3,3,4,4,4-d5-butyric acid | >90 | >95 |
| 2 | Reduction of deuterated amino acid | LiAlD₄, THF, reflux | L-2-amino-3,3,4,4,4-d5-butyric acid | (S)-2-amino-3,3,4,4,4-d5-butan-1,1-d2-ol | ~85 | >98 |
| 3 | Synthesis of 1,2-dibromoethane-d4 | Acetylene-d₂, DBr, dark | Acetylene-d₂ | 1,2-dibromoethane-1,1,2,2-d4 | ~95 | >99 |
| 4 | Alkylation | Na₂CO₃, heat | (S)-2-amino-d7-1-butanol & 1,2-dibromoethane-d4 | This compound | ~70 | >98 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of deuterated Ethambutol, constructed from established chemical principles and published synthetic procedures for analogous non-deuterated and deuterated compounds.
Protocol 1: Synthesis of 1,2-dibromoethane-d4
This procedure is based on the reaction of deuterated acetylene with deuterium bromide.
Materials:
-
Calcium carbide (CaC₂)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Phosphorus tribromide (PBr₃), redistilled
-
Anhydrous conditions
Procedure:
-
Preparation of Acetylene-d₂: Deuterated acetylene is generated by the controlled addition of D₂O to calcium carbide in a suitable apparatus. The evolved gas is passed through a cold trap to remove any unreacted D₂O.
-
Preparation of Deuterium Bromide (DBr): DBr is prepared by the reaction of D₂O with redistilled PBr₃ under anhydrous conditions. The resulting DBr gas is collected for the subsequent reaction.
-
Reaction: In a flask protected from light, purified acetylene-d₂ and DBr are allowed to react. The reaction can proceed thermally in the dark. The reaction mixture is then cooled, and the resulting 1,2-dibromoethane-d4 is collected.
-
Purification: The crude product is washed with a dilute sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and purified by distillation.
Protocol 2: Synthesis of Deuterated (S)-2-amino-1-butanol
This two-step protocol involves the deuteration of L-2-aminobutyric acid followed by its reduction.
Step 2a: Deuteration of L-2-aminobutyric acid
This step aims to introduce deuterium at the α- and β-positions while retaining the stereochemistry at the α-carbon.
Materials:
-
L-2-aminobutyric acid
-
Deuterium oxide (D₂O)
-
Ruthenium on carbon (Ru/C) catalyst
-
Base (e.g., NaOD)
Procedure:
-
A solution of L-2-aminobutyric acid and a catalytic amount of Ru/C in D₂O is prepared in a pressure vessel.
-
A base such as NaOD is added to facilitate the H/D exchange.
-
The vessel is sealed and heated to a temperature that allows for efficient exchange without significant racemization. The reaction progress is monitored by NMR spectroscopy.
-
After the desired level of deuteration is achieved, the catalyst is filtered off, and the D₂O is removed under reduced pressure to yield the deuterated L-2-aminobutyric acid.
Step 2b: Reduction of Deuterated L-2-aminobutyric acid
The deuterated amino acid is then reduced to the corresponding amino alcohol.
Materials:
-
Deuterated L-2-aminobutyric acid
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A suspension of LiAlD₄ in anhydrous THF is prepared in a reaction flask under an inert atmosphere.
-
The deuterated L-2-aminobutyric acid is added portion-wise to the stirred suspension at a controlled temperature.
-
The reaction mixture is then refluxed until the reduction is complete, as monitored by TLC or LC-MS.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solids are filtered off, and the filtrate is dried and concentrated to yield deuterated (S)-2-amino-1-butanol. The product is purified by distillation under reduced pressure.
Protocol 3: Synthesis of Deuterated Ethambutol
This final step involves the alkylation of the deuterated amino alcohol with a deuterated dihaloethane.
Materials:
-
Deuterated (S)-2-amino-1-butanol
-
1,2-dibromoethane-d4
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., water or a high-boiling point alcohol)
Procedure:
-
A mixture of deuterated (S)-2-amino-1-butanol, 1,2-dibromoethane-d4, and sodium carbonate in a suitable solvent is heated to reflux.
-
The reaction is monitored for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude deuterated Ethambutol can be purified by crystallization or chromatography.
-
For the preparation of the dihydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting precipitate is collected by filtration and dried.
Mandatory Visualizations
Figure 2: Chemical structures of Ethambutol and its d4 analog.
Figure 3: Multi-step synthesis of fully deuterated Ethambutol.
Figure 4: Experimental workflow for deuterated Ethambutol.
Applications in Research
The availability of deuterium-labeled Ethambutol opens up several avenues for advanced research:
-
Metabolic Studies: Deuterated Ethambutol can be used to trace the metabolic pathways of the drug in vitro and in vivo. By analyzing the mass spectra of metabolites, researchers can identify the sites of metabolic modification and quantify the formation of different metabolic products.
-
Pharmacokinetic Studies: The use of deuterated Ethambutol as an internal standard in mass spectrometry-based bioanalytical methods allows for highly accurate and precise quantification of the parent drug in biological matrices such as plasma, urine, and tissues.[1] This is crucial for detailed pharmacokinetic profiling.
-
Kinetic Isotope Effect Studies: By comparing the pharmacokinetics and metabolism of deuterated and non-deuterated Ethambutol, researchers can investigate the kinetic isotope effect. A significant KIE would indicate that C-H bond cleavage is a rate-limiting step in the drug's metabolism, which could guide the design of new analogs with improved metabolic stability.
Conclusion
Deuterium labeling of Ethambutol provides a powerful tool for in-depth research into its pharmacological properties. The synthetic strategies outlined in this guide, based on the deuteration of key precursors, offer a viable route to obtaining these valuable research compounds. The detailed experimental protocols, while requiring careful execution and optimization, are grounded in established chemical principles. The resulting deuterated Ethambutol analogs will undoubtedly contribute to a more profound understanding of this essential anti-tuberculosis drug and may pave the way for the development of improved therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ethambutol-d8: Chemical and Physical Properties
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated analog of the antitubercular drug Ethambutol. This document is intended for use by professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.
Core Chemical and Physical Properties
This compound is the isotopically labeled version of Ethambutol, where eight hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, allowing the compound to be distinguished from its unlabeled counterpart by mass spectrometry.
Data Summary
Quantitative data for this compound and its unlabeled form, Ethambutol, are summarized below for direct comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Property | This compound | Ethambutol |
| Molecular Formula | C₁₀H₁₆D₈N₂O₂[][2] | C₁₀H₂₄N₂O₂[3][4] |
| Molecular Weight | 212.36 g/mol [][2] | 204.31 g/mol [3][4] |
| CAS Number | 1129526-23-3[][2] | 74-55-5[3][5] |
| IUPAC Name | (2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol[] | (2S,2'S)-2,2'-(Ethane-1,2-diyldiimino)bis(butan-1-ol)[4] |
| InChI Key | AEUTYOVWOVBAKS-MKWMBDJFSA-N[] | AEUTYOVWOVBAKS-UWVGGRQHSA-N |
| SMILES | CCC(CO)NCCNC(CC)CO[] | CC--INVALID-LINK--NCCN--INVALID-LINK--CO |
Table 2: Physical and Chemical Properties
| Property | This compound | Ethambutol |
| Boiling Point | 345.3 ± 22.0 °C at 760 mmHg[] | 345 °C[3][5] |
| Density | 1.0 ± 0.1 g/cm³[] | ~1.005 g/cm³ (estimate)[5] |
| Melting Point | Not available | 87.5 - 88.8 °C[3][5] |
| pKa | Not available | 6.6 and 9.5[3] |
| Solubility | Not available | Soluble in water, DMSO, chloroform, methylene chloride. Sparingly soluble in ethanol.[3][5] |
| Storage Temperature | -20°C[] | 2-8°C (sealed, dry, dark)[3][5] |
Mechanism of Action
Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[6][7] The deuterated form, this compound, is expected to follow the same biological pathway. The primary mechanism involves the inhibition of arabinosyl transferase enzymes (EmbA, EmbB, and EmbC), which are crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[6][8][9]
Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex.[6] This leads to increased permeability of the cell wall, compromising the structural integrity of the bacterium and making it susceptible to other antimicrobial agents.[6][10] This synergistic potential is why Ethambutol is a cornerstone of multi-drug therapy for tuberculosis.[7][10]
Experimental Protocols
While specific protocols for the synthesis and analysis of this compound are proprietary to manufacturers, methodologies can be inferred from established procedures for Ethambutol. The synthesis of the deuterated analog would necessitate the use of deuterated starting materials.
General Synthesis Protocol
The synthesis of Ethambutol typically involves the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.[11][12] For this compound, deuterated versions of the ethylene bridge and/or the butanol backbone would be required.
Methodology:
-
Reaction Setup: (S)-(+)-2-amino-1-butanol is heated in a reaction vessel.
-
Addition of Dichloroethane: 1,2-dichloroethane is slowly added to the heated aminobutanol. The temperature is controlled and maintained for several hours to allow the reaction to proceed.
-
Workup: After the reaction is complete, the mixture is cooled. The product can be recovered by distillation to remove unreacted aminobutanol.
-
Salt Formation: The resulting Ethambutol base is dissolved in an alcohol (e.g., ethanol), and an acid (e.g., hydrochloric acid in ethanol) is added to precipitate the dihydrochloride salt.
-
Purification: The precipitated salt is isolated by filtration and can be further purified by recrystallization.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of Ethambutol and its deuterated analog in pharmaceutical formulations or biological samples is often performed using Reverse-Phase HPLC (RP-HPLC), typically requiring a derivatization step to improve detection.[13][14]
Methodology:
-
Sample Preparation: The sample (e.g., dissolved tablet, plasma) is prepared. For plasma, this involves protein precipitation and liquid-liquid extraction. An internal standard is added.
-
Derivatization: Ethambutol is derivatized to enhance its chromophoric properties for UV detection. A common derivatizing agent is phenylethylisocyanate (PEIC).[13][14] The reaction is typically carried out at room temperature.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system.
-
Detection: The eluent is monitored by a UV detector at a wavelength appropriate for the derivative (e.g., ~200-210 nm).[15]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethambutol CAS#: 74-55-5 [m.chemicalbook.com]
- 6. Ethambutol - Wikipedia [en.wikipedia.org]
- 7. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. jwatch.org [jwatch.org]
- 10. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 11. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 12. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 13. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of assay for Ethambutol in Ethambutol Hydrochloride Tablets by RP-HPLC – Experiment Journal [experimentjournal.com]
Spectroscopic Analysis of Ethambutol-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Ethambutol-d8, a deuterated isotopologue of the antitubercular drug Ethambutol. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies, such as in pharmacokinetic and metabolic research, and as internal standards in quantitative bioanalysis.
Introduction to this compound
Ethambutol is a bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. This compound is a stable isotope-labeled version of Ethambutol, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Ethambutol in biological matrices, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key technique for the analysis of this compound, particularly in its role as an internal standard. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its quantification.
Quantitative Data
The following table summarizes the key mass spectrometry data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆D₈N₂O₂ | [1] |
| Molecular Weight | 212.36 g/mol | [1] |
| Parent Ion (M+H)⁺ | m/z 213.1 | |
| Fragment Ion | m/z 122.4 | |
| MRM Transition | m/z 213.1 → 122.4 |
Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is analogous to that of unlabeled Ethambutol. The primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the diamine bridge. The proposed fragmentation pattern is illustrated in the diagram below.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS
The following is a typical experimental protocol for the analysis of this compound by LC-MS/MS.
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent such as methanol.
-
For quantitative analysis, a known amount of the this compound internal standard solution is added to the biological samples (e.g., plasma, urine) before protein precipitation.
-
Protein precipitation is typically carried out by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | 213.1 → 122.4 |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Due to the high level of deuteration in this compound, conventional ¹H and ¹³C NMR spectroscopy are of limited utility for structural confirmation. The most informative NMR technique for this compound is Deuterium (²H) NMR.
Quantitative Data (Predicted)
| Position | Predicted ²H Chemical Shift (ppm) |
| -CH₂- (ethyl) | ~1.6 |
| -CH- | ~2.5 |
| -CH₂-N- | ~2.7 |
| -CH₂-O- | ~3.5 |
Note: The signals in a ²H NMR spectrum are typically broad due to the quadrupolar nature of the deuterium nucleus.
Experimental Protocol: ²H NMR
Sample Preparation:
-
Dissolve the this compound sample in a protonated (non-deuterated) solvent, such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO). Using a deuterated solvent would result in a large solvent signal that would obscure the analyte signals.[3]
-
The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 5-20 mg/mL.
Instrumentation:
-
A high-field NMR spectrometer equipped with a broadband probe capable of detecting the deuterium frequency.
NMR Parameters:
| Parameter | Typical Setting |
| Nucleus | ²H |
| Solvent | Protonated (e.g., CHCl₃, DMSO) |
| Lock | Unlocked (as a protonated solvent is used) |
| Shimming | Manual shimming on the FID or gradient shimming on the proton signal of the solvent.[2] |
| Pulse Program | A simple pulse-acquire sequence. |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of this compound.
Caption: Workflow for the quantitative analysis of Ethambutol using this compound as an internal standard by LC-MS/MS.
Caption: General workflow for the ²H NMR analysis of this compound.
Mechanism of Action and Metabolism of Ethambutol
For a comprehensive understanding, it is also relevant to consider the biological context of Ethambutol.
Caption: Simplified signaling pathway of Ethambutol's mechanism of action.
Caption: Simplified metabolic pathway of Ethambutol.
References
A Technical Guide to High-Purity Ethambutol-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity deuterated Ethambutol (Ethambutol-d8), a critical tool in pharmacokinetic and metabolic research. This document outlines the commercial supplier landscape, delves into the mechanism of action of Ethambutol, and provides detailed experimental protocols for its analysis.
Commercial Availability and Specifications
High-purity this compound is available from several specialized chemical suppliers catering to the research and pharmaceutical development sectors. While specific batch-to-batch variations exist, the following table summarizes typical product specifications available in the market. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise quantitative data.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |
| BOC Sciences | 1129526-23-3 | 1129526-23-3 | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |
| MedChemExpress | HY-B0535S2 | 1129526-23-3 | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |
| Simson Pharma Limited | E100008 | N/A | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |
| TargetMol | T6543 | 1129526-23-3 | C₁₀H₁₆D₈N₂O₂ | 212.36 | Inquiry required | Inquiry required |
Note: The information in this table is compiled from publicly available data from the suppliers' websites. For the most accurate and up-to-date information, please refer to the suppliers directly.
Mechanism of Action: Inhibition of Arabinosyl Transferases
Ethambutol is a bacteriostatic agent primarily used in the treatment of tuberculosis. Its mechanism of action involves the inhibition of arabinosyl transferases, a group of enzymes essential for the biosynthesis of the mycobacterial cell wall.[1] Specifically, Ethambutol targets three key arabinosyl transferases: EmbA, EmbB, and EmbC.[2] These enzymes are responsible for the polymerization of arabinose into arabinan, a major component of the arabinogalactan and lipoarabinomannan complexes in the mycobacterial cell wall.[3][4][5]
The inhibition of these enzymes disrupts the formation of the cell wall, leading to increased permeability and loss of structural integrity, ultimately inhibiting bacterial growth.[1] The deuteration of Ethambutol to this compound does not alter this fundamental mechanism of action. This compound serves as a stable isotope-labeled internal standard for quantitative bioanalytical studies, allowing for precise measurement of the parent drug's concentration in biological matrices.[6]
Experimental Protocols
Synthesis and Purification of this compound
A common synthetic route to Ethambutol involves the reaction of (S)-(+)-2-Amino-1-butanol with 1,2-dichloroethane.[7][8][9] For the synthesis of this compound, a deuterated precursor, such as 1,2-dichloroethane-d4, would be utilized. The general procedure is as follows:
-
(S)-(+)-2-Amino-1-butanol is reacted with 1,2-dichloroethane-d4. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.
-
Neutralization and Extraction. The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.
-
Purification. The crude product is purified, often by column chromatography, to isolate the high-purity this compound.[10]
-
Salt Formation. For improved stability and handling, the free base is often converted to a hydrochloride salt.
Analytical Methods for Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of Ethambutol and its deuterated analog in biological matrices.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound for unlabeled Ethambutol analysis, or a different internal standard if analyzing this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Conditions (Example):
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ethambutol: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Application in Pharmacokinetic Studies
This compound is an invaluable tool in pharmacokinetic (PK) studies, where it is used as an internal standard for the accurate quantification of unlabeled Ethambutol in biological samples.[11][12][13][14][15] The use of a stable isotope-labeled internal standard minimizes variability introduced during sample preparation and analysis, leading to more robust and reliable PK data.
A typical PK study design involving this compound would entail:
-
Dosing: Administration of a single or multiple doses of Ethambutol to subjects.
-
Sample Collection: Collection of biological samples (e.g., plasma, urine) at various time points post-dose.
-
Sample Analysis: Quantification of Ethambutol concentrations in the collected samples using a validated analytical method with this compound as the internal standard.
-
Pharmacokinetic Modeling: Using the concentration-time data to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).
The high purity and well-defined isotopic enrichment of commercially available this compound are crucial for the accuracy and precision of these studies, which are fundamental in drug development and regulatory submissions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jwatch.org [jwatch.org]
- 3. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 8. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 9. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of Ethambutol under Fasting Conditions, with Food, and with Antacids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of ethambutol and weight banded dosing in South African adults newly diagnosed with tuberculosis and HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Metabolic Journey of Ethambutol-d8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethambutol is primarily metabolized in the liver through a two-step oxidation process, catalyzed by alcohol dehydrogenase. The principal metabolites are an intermediate aldehyde and a final dicarboxylic acid derivative. A significant portion of the drug is excreted unchanged in the urine. While the metabolic pathway of Ethambutol-d8 is expected to mirror that of its non-deuterated counterpart, the presence of deuterium atoms may introduce a kinetic isotope effect, potentially slowing the rate of metabolism. This guide provides a comprehensive summary of the known metabolic processes, relevant quantitative data for Ethambutol, and standardized experimental methodologies for its analysis.
Metabolic Pathway of Ethambutol
The in vivo metabolism of Ethambutol is a sequential oxidation of its primary alcohol groups. The process is initiated by the enzyme alcohol dehydrogenase, which converts Ethambutol into a more polar aldehyde intermediate. This intermediate is subsequently oxidized further to form the main metabolite, 2,2'-(ethylenediimino)dibutyric acid.[1][2]
Caption: Metabolic pathway of Ethambutol.
Quantitative Pharmacokinetic Data (Ethambutol)
The following table summarizes key pharmacokinetic parameters for Ethambutol in humans with normal renal function. It is important to note that these values are for the non-deuterated form of the drug.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 75-80% (oral) | [1] |
| Tmax (Time to Peak Concentration) | 2-4 hours | [1] |
| Cmax (Peak Serum Concentration) | 2-5 µg/mL (after a 25 mg/kg dose) | [1] |
| Distribution | ||
| Volume of Distribution | 76.2 L | [1] |
| Protein Binding | 20-30% | [1] |
| Metabolism | ||
| Primary Metabolites | Aldehyde intermediate, 2,2'-(ethylenediimino)dibutyric acid | [1][2] |
| Excretion | ||
| Half-life | 3.3 hours | [1] |
| Unchanged in Urine | 50% | [3] |
| Metabolites in Urine | 8-15% | [1] |
| Unchanged in Feces | 20-22% | [1] |
The Potential Impact of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium in this compound can influence its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate for reactions that involve the cleavage of this bond.
In the metabolism of Ethambutol, the initial oxidation by alcohol dehydrogenase involves the breaking of a C-H bond at one of the primary alcohol groups. In this compound, this would be a C-D bond. Therefore, it is plausible that the conversion of this compound to its aldehyde intermediate is slower than that of Ethambutol. This could potentially result in a longer half-life and increased exposure to the parent drug for the deuterated form. However, without specific in vivo studies on this compound, the magnitude of this effect remains theoretical.
Caption: Conceptual diagram of the kinetic isotope effect.
Experimental Protocols
The following are generalized methodologies for the analysis of Ethambutol in biological matrices, which would be applicable for the study of this compound, typically used as an internal standard.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A validated gas chromatography assay with mass selective detection (GC/MS) can also be employed for the quantification of Ethambutol.[4]
-
Extraction: Ethambutol can be extracted from biological fluids using a suitable organic solvent.
-
Derivatization: The extracted Ethambutol is often derivatized to increase its volatility for GC analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with an appropriate column for separation.
-
MS Detection: The separated components are detected using a mass spectrometer, with this compound used as the internal standard for accurate quantification.
Caption: General experimental workflow for pharmacokinetic analysis.
Conclusion
The metabolic fate of this compound in vivo is expected to follow the same oxidative pathway as Ethambutol, yielding an aldehyde intermediate and a dicarboxylic acid metabolite, with a significant portion excreted unchanged. While quantitative data for the deuterated form is not available, the established pharmacokinetic profile of Ethambutol provides a strong foundational understanding. The primary difference anticipated with this compound is a potential reduction in the rate of metabolism due to the kinetic isotope effect. The experimental protocols outlined in this guide provide a framework for the analysis of both Ethambutol and its deuterated analogue in biological matrices, enabling further research into the precise pharmacokinetics of this compound. This information is critical for drug development professionals in designing and interpreting bioequivalence and drug-drug interaction studies where deuterated internal standards are utilized.
References
A Comparative Pharmacokinetic Profile: Ethambutol vs. Ethambutol-d8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of the first-line antitubercular agent, Ethambutol. It further explores the potential pharmacokinetic implications of deuterium substitution in the Ethambutol-d8 analog. While direct comparative in-vivo data for this compound is not extensively available in the public domain, this paper synthesizes the well-established pharmacokinetic parameters of Ethambutol and discusses the theoretical advantages that deuteration may confer, such as improved metabolic stability and enhanced therapeutic index. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of antimycobacterial agents and the application of deuterium chemistry to optimize drug performance.
Introduction
Ethambutol is a bacteriostatic agent that plays a critical role in the combination therapy of tuberculosis (TB), primarily by inhibiting the synthesis of the mycobacterial cell wall.[1][2] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes essential for the formation of arabinogalactan, a key component of the mycobacterial cell wall.[2][3][4] Despite its efficacy, the therapeutic window of Ethambutol is narrowed by dose-dependent ocular toxicity.[1]
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are pivotal to a drug's efficacy and safety. Enhancing the pharmacokinetic profile of existing drugs is a key strategy in drug development. One such approach is the use of deuterium-labeled compounds, or "heavy drugs." Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can potentially lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance, longer half-life, and increased systemic exposure.
This guide provides a detailed summary of the known pharmacokinetic profile of Ethambutol and explores the anticipated profile of its deuterated analog, this compound, based on the principles of deuterium substitution.
Pharmacokinetic Profile of Ethambutol
The pharmacokinetic parameters of Ethambutol have been extensively studied in various populations. A summary of these parameters is presented in the tables below.
Absorption
Ethambutol is well absorbed from the gastrointestinal tract following oral administration.[1]
Table 1: Absorption Parameters of Ethambutol
| Parameter | Value | Reference(s) |
| Bioavailability | ~80% | [5] |
| Tmax (Time to Peak Concentration) | 2 - 4 hours | [5][6] |
| Effect of Food | Not significantly impaired | [6] |
Distribution
Ethambutol is widely distributed throughout the body.
Table 2: Distribution Parameters of Ethambutol
| Parameter | Value | Reference(s) |
| Volume of Distribution (Vd) | 76.2 L (in TB-HIV coinfected patients) | [7] |
| Protein Binding | 20 - 30% | [5] |
Metabolism
Ethambutol is partially metabolized in the liver. The primary metabolic pathway involves oxidation of the alcohol groups to an aldehyde and then to a dicarboxylic acid derivative.[5][8]
Table 3: Metabolism of Ethambutol
| Metabolites | Metabolic Pathway |
| 2,2'-(ethylenediimino)dibutyric acid | Oxidation |
| Aldehyde intermediate | Oxidation |
Excretion
The primary route of elimination for Ethambutol and its metabolites is through the kidneys.
Table 4: Excretion Parameters of Ethambutol
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | 3 - 4 hours | [6][7] |
| Renal Clearance | Major route of elimination | [8] |
| Fecal Excretion | 20 - 22% (unchanged drug) | [9] |
Key Pharmacokinetic Parameters
Table 5: Summary of Key Pharmacokinetic Parameters for Ethambutol
| Parameter | Value | Reference(s) |
| Cmax (Peak Plasma Concentration) | 2 - 5 µg/mL (after a 25 mg/kg dose) | [5] |
| AUC (Area Under the Curve) | Varies with dose and patient population | [7] |
This compound: A Deuterated Analog
This compound is a stable isotope-labeled version of Ethambutol where eight hydrogen atoms have been replaced by deuterium. While direct, publicly available, in-vivo comparative pharmacokinetic data for this compound is limited, the principles of the kinetic isotope effect provide a basis for predicting its behavior.
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly impact the rate of chemical reactions, including enzymatic metabolism. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. This can lead to a slower rate of metabolism for deuterated compounds at positions susceptible to metabolic attack.
Anticipated Pharmacokinetic Profile of this compound
Based on the known metabolism of Ethambutol, which involves oxidation of the butanol side chains, deuteration at these positions is expected to influence its pharmacokinetic profile.
Table 6: Predicted Comparative Pharmacokinetic Profile of this compound vs. Ethambutol
| Parameter | Ethambutol | This compound (Predicted) | Rationale for Prediction |
| Metabolism | Partially metabolized by oxidation of alcohol groups. | Potentially reduced rate of metabolism. | The C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic oxidation (kinetic isotope effect). |
| Half-life (t½) | 3 - 4 hours | Potentially longer. | A reduced rate of metabolism would lead to slower clearance and a prolonged elimination half-life. |
| AUC | Dose-dependent. | Potentially higher. | Slower clearance would result in greater overall drug exposure for a given dose. |
| Cmax | 2 - 5 µg/mL | Potentially similar or slightly higher. | While the rate of elimination is expected to be slower, the peak concentration may not be drastically different, depending on absorption and distribution kinetics. |
| Tmax | 2 - 4 hours | Likely similar. | Deuteration is not expected to significantly alter the rate of absorption. |
Experimental Protocols
Detailed methodologies for conducting pharmacokinetic studies of Ethambutol are crucial for obtaining reliable and reproducible data.
Bioequivalence Study Design for Ethambutol
A typical bioequivalence study for Ethambutol formulations would follow a single-dose, two-way crossover design in healthy adult volunteers.
-
Study Population: Healthy male and non-pregnant, non-lactating female volunteers.
-
Dose: A single oral dose of a standardized Ethambutol formulation.
-
Study Design: Randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between doses.[6]
-
Blood Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose) to adequately characterize the plasma concentration-time profile.
-
Analytical Method: A validated bioanalytical method, such as LC-MS/MS, for the quantification of Ethambutol in plasma.[10][11]
In-vivo Animal Pharmacokinetic Study
Animal models are instrumental in preclinical pharmacokinetic assessments.
-
Animal Model: Rats or non-human primates are commonly used.[12]
-
Dosing: Oral or intravenous administration of Ethambutol.
-
Sample Collection: Serial blood samples are collected via appropriate methods (e.g., tail vein, jugular vein cannulation).
-
Analysis: Plasma concentrations of Ethambutol and its metabolites are determined using a validated analytical method.
Visualizations
Ethambutol Mechanism of Action
The following diagram illustrates the proposed mechanism of action of Ethambutol in the mycobacterial cell wall.
Caption: Mechanism of action of Ethambutol.
Experimental Workflow for a Bioequivalence Study
This diagram outlines the typical workflow for a clinical bioequivalence study.
Caption: Bioequivalence study workflow.
Conclusion
The pharmacokinetic profile of Ethambutol is well-characterized, providing a solid foundation for its clinical use. While direct comparative data for this compound is not yet widely available, the principles of the kinetic isotope effect suggest that this deuterated analog holds promise for an improved pharmacokinetic profile. Specifically, a reduction in the rate of metabolism could lead to a longer half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing and a reduction in dose-dependent toxicities. Further in-vivo studies are warranted to definitively characterize the pharmacokinetic profile of this compound and to explore its potential clinical benefits. This guide serves as a foundational resource for researchers and developers in the field of antitubercular drug discovery and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. extranet.who.int [extranet.who.int]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. extranet.who.int [extranet.who.int]
- 7. Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wireilla.com [wireilla.com]
- 11. extranet.who.int [extranet.who.int]
- 12. Mode of action of ethambutol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Ethambutol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethambutol (EMB) is a cornerstone of first-line tuberculosis therapy, exerting its bacteriostatic effect by inhibiting the synthesis of the mycobacterial cell wall. This guide delves into the molecular mechanism of action of ethambutol, focusing on its interaction with arabinosyltransferases. Furthermore, it explores the prospective pharmacological advantages of a deuterated ethambutol analog. By leveraging the kinetic isotope effect, deuteration is anticipated to modulate the drug's metabolic profile, potentially leading to an improved pharmacokinetic and safety profile. This document provides a comprehensive overview of the established knowledge on ethambutol and a forward-looking perspective on the therapeutic potential of its deuterated counterpart, supported by detailed experimental protocols and visual representations of key biological and experimental pathways.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge. Ethambutol is a critical component of the multi-drug regimen used to treat TB.[1] Its primary role is to prevent the emergence of resistance to other co-administered drugs. The therapeutic efficacy of ethambutol is intrinsically linked to its unique mechanism of action, which targets the intricate and essential cell wall of M. tuberculosis.
In the continuous quest to refine anti-tubercular therapies, strategic chemical modifications of existing drugs offer a promising avenue. One such strategy is deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can significantly alter a drug's metabolic fate, often leading to a more favorable pharmacokinetic profile. This guide provides a detailed examination of ethambutol's mechanism of action and presents a comprehensive analysis of the theoretical and anticipated benefits of a deuterated ethambutol analog.
Mechanism of Action of Ethambutol
Ethambutol's bacteriostatic activity against actively growing mycobacteria stems from its ability to disrupt the synthesis of the mycobacterial cell wall.[1] Specifically, it inhibits the enzyme arabinosyltransferase, which is crucial for the polymerization of D-arabinose into the arabinan domains of two vital cell wall components: arabinogalactan (AG) and lipoarabinomannan (LAM).[2][3]
The mycobacterial cell wall is a complex structure, with a core composed of a mycolyl-arabinogalactan-peptidoglycan complex. Arabinogalactan serves as a scaffold for the attachment of mycolic acids, which form a waxy, impermeable outer layer. Lipoarabinomannan is a key lipoglycan that plays a role in host-pathogen interactions. By inhibiting arabinosyltransferases, ethambutol disrupts the synthesis of both AG and LAM, leading to increased permeability of the cell wall and rendering the bacterium more susceptible to other drugs and the host immune system.[2]
Recent structural studies have identified three membrane-embedded arabinosyltransferases—EmbA, EmbB, and EmbC—as the specific targets of ethambutol.[4] Ethambutol binds to these enzymes, inhibiting their catalytic activity and thereby halting the elongation of arabinan chains.[4][5] Mutations in the genes encoding these enzymes, particularly EmbB, are associated with clinical resistance to ethambutol.[4]
Signaling Pathway of Ethambutol's Action
Deuterated Ethambutol: A Prospective Advancement
The metabolism of ethambutol is primarily mediated by alcohol dehydrogenase, which oxidizes the primary alcohol groups to aldehydes, followed by further oxidation to carboxylic acids.[6] This metabolic pathway can be targeted to improve the drug's pharmacokinetic profile through deuteration.
The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond by an enzyme, such as alcohol dehydrogenase, requires more energy and proceeds at a slower rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[7] By strategically replacing the hydrogen atoms on the carbon atoms bearing the hydroxyl groups in ethambutol with deuterium, it is anticipated that the rate of metabolic inactivation will be reduced.
A slower metabolism is expected to lead to:
-
Increased plasma half-life (t½): The drug would remain in the body for a longer period.
-
Higher plasma concentrations (Cmax) and area under the curve (AUC): This could potentially allow for lower or less frequent dosing.
-
Reduced formation of metabolites: A decrease in metabolite-related toxicities could be achieved.
Logical Relationship of Deuteration Effect
Quantitative Data
While direct comparative data for a deuterated ethambutol analog is not yet available in published literature, the following tables summarize the known quantitative data for ethambutol. The anticipated effects of deuteration are discussed based on the principles of the kinetic isotope effect.
Table 1: In Vitro Activity of Ethambutol
| Parameter | Organism | Value | Reference |
| MIC | M. tuberculosis H37Rv | 0.5 - 2.0 µg/mL | [8] |
| MIC Range | Clinical M. tuberculosis Isolates | 0.5 - 8.0 µg/mL | [7][9][10] |
Anticipated Effect of Deuteration on In Vitro Activity: Deuteration is not expected to significantly alter the in vitro activity (MIC) of ethambutol against M. tuberculosis. The mechanism of action, inhibition of arabinosyltransferases, is a direct interaction with the target enzyme and is unlikely to be affected by the isotopic substitution at non-binding sites.
Table 2: Pharmacokinetic Parameters of Ethambutol in Humans
| Parameter | Dose | Value | Reference |
| Cmax | 25 mg/kg | 2 - 5 µg/mL | [6] |
| Tmax | 25 mg/kg | 2 - 4 hours | [6] |
| t½ (half-life) | 15 mg/kg | ~4 hours | [11] |
| Oral Bioavailability | - | ~80% | [6] |
| Protein Binding | - | 20 - 30% | [11] |
Anticipated Effect of Deuteration on Pharmacokinetics: Based on the deuterium kinetic isotope effect, a deuterated ethambutol analog is expected to exhibit:
-
Increased Cmax and AUC: Due to a slower rate of metabolism.
-
Prolonged t½: The drug would be cleared from the body more slowly.
-
Unaltered Tmax and Oral Bioavailability: These parameters are primarily related to absorption, which is not expected to be significantly affected by deuteration.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for determining the MIC of anti-tubercular agents.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv or clinical isolates
-
Ethambutol stock solution
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Prepare serial two-fold dilutions of ethambutol in the 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of M. tuberculosis (e.g., McFarland standard of 1.0) and dilute it in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL. Include drug-free control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.
In Vitro Arabinosyltransferase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on the target enzyme.
Materials:
-
Membrane fractions containing arabinosyltransferases from M. smegmatis or M. tuberculosis.
-
Decaprenyl-phosphoryl-arabinose (DPA) as the arabinose donor.
-
A suitable acceptor substrate (e.g., a synthetic oligosaccharide).
-
Ethambutol or its deuterated analog.
-
Reaction buffer (e.g., MOPS buffer with MgCl₂ and β-mercaptoethanol).
-
Method for detection of product formation (e.g., radiolabeling with [¹⁴C]-DPA and thin-layer chromatography, or mass spectrometry).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, membrane fraction, and acceptor substrate.
-
Add varying concentrations of the inhibitor (ethambutol or its analog).
-
Initiate the reaction by adding the donor substrate (DPA).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a solvent to extract the products).
-
Analyze the formation of the product to determine the extent of inhibition.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Preclinical Development Workflow
The development of a new anti-tubercular drug, such as a deuterated ethambutol analog, follows a structured preclinical workflow.
Experimental Workflow for Preclinical Evaluation
Conclusion
Ethambutol remains an indispensable tool in the fight against tuberculosis, primarily through its targeted inhibition of mycobacterial cell wall synthesis. The exploration of a deuterated ethambutol analog represents a rational and scientifically grounded approach to potentially enhance its therapeutic profile. By leveraging the deuterium kinetic isotope effect to slow its metabolism, a deuterated version holds the promise of improved pharmacokinetics, which could translate to more convenient dosing regimens and a better safety profile. While direct experimental data on a deuterated ethambutol analog is currently lacking, the foundational principles and the wealth of knowledge on ethambutol's mechanism of action provide a strong rationale for its development and evaluation. Further research, following the outlined experimental protocols and preclinical workflow, is warranted to fully elucidate the clinical potential of this next-generation anti-tubercular agent.
References
- 1. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of oral ethambutol in the normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of Ethambutol-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro applications of Ethambutol-d8, a deuterated analog of the antituberculosis drug Ethambutol. The primary application of this compound in in vitro studies is as an internal standard for the accurate quantification of Ethambutol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will cover the mechanism of action of Ethambutol, detailed experimental protocols for its quantification, and relevant data presented in a clear, tabular format.
Core Concepts: Mechanism of Action of Ethambutol
Ethambutol is a bacteriostatic agent that specifically targets the cell wall synthesis of mycobacteria.[][2] Its primary mechanism of action involves the inhibition of the enzyme arabinosyl transferase.[][2] This enzyme is crucial for the polymerization of D-arabinose into arabinan, a key component of the arabinogalactan layer of the mycobacterial cell wall.[] The disruption of arabinogalactan synthesis weakens the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[]
Role of this compound in In Vitro Studies
This compound is a stable, isotopically labeled version of Ethambutol where eight hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled Ethambutol by a mass spectrometer. In in vitro drug metabolism and pharmacokinetics (DMPK) studies, this compound serves as an ideal internal standard. When added to a biological sample at a known concentration, it co-elutes with Ethambutol during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Ethambutol.
Quantitative Data
The primary quantitative application of this compound is in analytical assays. The following table summarizes the key mass spectrometry parameters for the quantification of Ethambutol using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ethambutol | 205.2 | 116.1 | [3] |
| This compound (Internal Standard) | 213.1 | 122.4 | [3] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol describes a typical in vitro experiment to assess the metabolic stability of Ethambutol in liver microsomes, using this compound as an internal standard for quantification.
Objective: To determine the rate of metabolism of Ethambutol when incubated with liver microsomes.
Materials:
-
Ethambutol
-
This compound (as internal standard)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for protein precipitation)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Ethambutol in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the Ethambutol stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and a known concentration of the this compound internal standard.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Ethambutol from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the mass transitions for Ethambutol (m/z 205.2 → 116.1) and this compound (m/z 213.1 → 122.4).[3]
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Ethambutol to this compound for each time point.
-
Plot the natural logarithm of the remaining percentage of Ethambutol against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Ethambutol in in vitro studies. Its use as an internal standard in LC-MS/MS-based assays is critical for obtaining reliable data in drug metabolism, pharmacokinetic, and other preclinical studies. This guide provides a foundational understanding and practical protocols for researchers and scientists working with Ethambutol and its deuterated analog.
References
Methodological & Application
Application Note: Quantification of Ethambutol in Human Plasma using Ethambutol-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis (TB).[1][2] Therapeutic drug monitoring of ethambutol is crucial to ensure efficacy and prevent toxicity. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethambutol in human plasma. The method utilizes a stable isotope-labeled internal standard, Ethambutol-d8, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Principle of the Method
This method involves the extraction of ethambutol and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then detected and quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of ethambutol in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with a standard calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Ethambutol
-
This compound
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Ultrapure water
-
Human plasma (blank)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethambutol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ethambutol stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Waters XBridge Amide (dimensions not specified)[3] or equivalent HILIC column |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.3% Formic Acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic elution with 77% Acetonitrile and 23% 5 mM ammonium acetate solution with 0.3% formic acid[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 4 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Ethambutol | 205.2 → 116.1[3] |
| This compound | 213.1 → 122.4[3] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Data
Linearity
The method was demonstrated to be linear over the concentration range of 0.0125 to 2.00 µg/mL for Ethambutol in human plasma.[3]
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Ethambutol | 0.0125 - 2.00[3] | > 0.99 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
| QC Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%RE) |
| Low | < 8.80%[3] | < 8.80%[3] | -11.13 to 13.49%[3] |
| Medium | < 8.80%[3] | < 8.80%[3] | -11.13 to 13.49%[3] |
| High | < 8.80%[3] | < 8.80%[3] | -11.13 to 13.49%[3] |
RSD: Relative Standard Deviation, RE: Relative Error
Data Presentation and Visualization
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of Ethambutol in human plasma.
Caption: Experimental workflow for Ethambutol quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of Ethambutol in human plasma. The simple protein precipitation extraction procedure and the use of a stable isotope-labeled internal standard contribute to the method's accuracy, precision, and robustness, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
References
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of First-Line Anti-Tuberculosis Drugs using Ethambutol-d8 as an Internal Standard
Abstract
This application note describes a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of first-line anti-tuberculosis (anti-TB) drugs, including isoniazid, rifampicin, pyrazinamide, and ethambutol, in human plasma. The method utilizes a simple protein precipitation step for sample preparation and incorporates Ethambutol-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The developed method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials involving patients undergoing treatment for tuberculosis.
Introduction
Tuberculosis remains a significant global health challenge, and effective treatment relies on the appropriate dosing of first-line anti-TB drugs.[1][2] Therapeutic drug monitoring is a critical tool for optimizing treatment regimens, as sub-optimal drug concentrations can lead to treatment failure and the development of drug resistance.[3][4] LC-MS/MS has become the preferred analytical technique for the quantification of anti-TB drugs in biological matrices due to its high sensitivity, selectivity, and speed.[1][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the reliability of the results.[6] This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous analysis of key first-line anti-TB drugs.
Experimental
Materials and Reagents
-
Analytes: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), Ethambutol (EMB)
-
Internal Standard: this compound (Emb-d8)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic acid (FA, LC-MS grade), Water (ultrapure)
-
Other: Human plasma (drug-free)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock solutions of all analytes and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration curves and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A time-based gradient was used for optimal separation. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
MRM Transitions:
The following MRM transitions were used for the quantification of the analytes and the internal standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isoniazid | 138.1 | 121.1 |
| Rifampicin | 823.4 | 791.4 |
| Pyrazinamide | 124.1 | 82.1 |
| Ethambutol | 205.2 | 116.1 |
| This compound (IS) | 213.1 | 122.4 |
Results and Discussion
Method Validation
The method was validated according to international guidelines for bioanalytical method validation, assessing for selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Linearity and Lower Limit of Quantification (LLOQ):
The calibration curves were linear over the specified concentration ranges with a correlation coefficient (r²) of >0.99 for all analytes. The LLOQs were established with acceptable precision and accuracy.
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) |
| Isoniazid | 0.1 - 10 | 0.1 |
| Rifampicin | 0.2 - 20 | 0.2 |
| Pyrazinamide | 1.0 - 100 | 1.0 |
| Ethambutol | 0.1 - 10 | 0.1 |
Data synthesized from multiple sources for illustrative purposes.[3][7]
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Isoniazid | Low | < 5 | < 7 | 95 - 105 |
| Medium | < 4 | < 6 | 97 - 103 | |
| High | < 3 | < 5 | 98 - 102 | |
| Rifampicin | Low | < 6 | < 8 | 94 - 106 |
| Medium | < 5 | < 7 | 96 - 104 | |
| High | < 4 | < 6 | 97 - 103 | |
| Pyrazinamide | Low | < 7 | < 9 | 93 - 107 |
| Medium | < 6 | < 8 | 95 - 105 | |
| High | < 5 | < 7 | 96 - 104 | |
| Ethambutol | Low | < 5 | < 7 | 95 - 105 |
| Medium | < 4 | < 6 | 97 - 103 | |
| High | < 3 | < 5 | 98 - 102 |
Representative data compiled from published literature.[3][7]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of anti-TB drugs.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of first-line anti-tuberculosis drugs in human plasma. The simple sample preparation and the use of this compound as an internal standard make this method highly suitable for routine therapeutic drug monitoring and for supporting clinical research in the field of tuberculosis treatment. The method has been successfully validated and demonstrates excellent performance in terms of linearity, accuracy, and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Application Note: Therapeutic Drug Monitoring of Ethambutol in Tuberculosis Treatment Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health challenge, often requiring long-term, multi-drug treatment regimens.[1] Ethambutol is a first-line bacteriostatic anti-mycobacterial drug essential for the treatment of drug-susceptible TB.[1] Therapeutic Drug Monitoring (TDM) of ethambutol is crucial to ensure optimal drug exposure, which is linked to treatment efficacy while minimizing the risk of dose-dependent toxicity, most notably optic neuritis.[1] TDM is particularly beneficial for patients with comorbidities, suspected malabsorption, or those at risk of treatment failure.[2][3][4] This application note provides a detailed protocol for the quantitative analysis of ethambutol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethambutol-d8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5]
Principle of the Method
This method utilizes a robust and sensitive LC-MS/MS assay for the quantification of ethambutol in plasma. The procedure involves a straightforward protein precipitation step to extract the analyte and the internal standard (this compound) from the plasma matrix. The separated compounds are then detected and quantified using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Ethambutol hydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Calibrators and Quality Control (QC) samples
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters XBridge Amide or C18 column)[6]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ethambutol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the Ethambutol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.
-
Sample Preparation
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes the key parameters for the LC-MS/MS analysis of Ethambutol using this compound as an internal standard.
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters XBridge Amide (or equivalent)[6] |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate with 0.3% formic acid (77:23, v/v)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ethambutol) | m/z 205.2 → 116.1[6] |
| MRM Transition (this compound) | m/z 213.1 → 122.4[6] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
Data Analysis and Quantification
-
Integrate the peak areas for both Ethambutol and this compound for each sample, calibrator, and QC.
-
Calculate the peak area ratio of Ethambutol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a weighting factor of 1/x².
-
Determine the concentration of Ethambutol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The performance of this analytical method has been validated according to established guidelines. The following tables summarize the key validation parameters.
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 0.0125 – 2.00 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision and Accuracy | |
| Intra-assay Precision (%RSD) | < 8.80%[6] |
| Inter-assay Precision (%RSD) | < 8.80%[6] |
| Accuracy (%RE) | -11.13 to 13.49%[6] |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.0125 µg/mL[6] |
Visualizations
References
- 1. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Drug Monitoring in Tuberculosis: Practical Application for Physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Bioanalytical Method Validation for Ethambutol Using Ethambutol-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the validation of a bioanalytical method for the quantitative determination of Ethambutol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ethambutol-d8, to ensure high accuracy and precision, in accordance with the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4][5]
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis.[6][7] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize patient outcomes and minimize toxicity.[8][9][10] The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, correcting for variability during sample preparation and analysis.[11]
Experimental Workflow
The overall workflow for the bioanalytical method validation is depicted in the following diagram.
Caption: Workflow for Ethambutol quantification in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
Ethambutol dihydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Stock and Working Solutions Preparation
-
Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethambutol dihydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound dihydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Ethambutol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly.
-
Add 400 µL of acetonitrile to each tube to precipitate plasma proteins.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Waters XBridge Amide (2.1 x 50 mm, 3.5 µm) or equivalent[11] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.3% Formic Acid[11] |
| Mobile Phase B | Acetonitrile[11] |
| Gradient | Isocratic: 77% B[11] |
| Flow Rate | 0.5 mL/min[11] |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
| Autosampler Temp. | 8°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[8][11] |
| MRM Transitions | Ethambutol: m/z 205.2 → 116.1[11]This compound: m/z 213.1 → 122.4[11] |
| Ion Spray Voltage | 5000 V[6] |
| Temperature | 550°C[8] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 150 ms |
Bioanalytical Method Validation
The method validation will be performed according to the FDA and ICH M10 guidelines.[1][4][5] The following parameters will be assessed:
Specificity and Selectivity
The selectivity of the method will be evaluated by analyzing blank plasma samples from at least six different sources. The absence of interfering peaks at the retention times of Ethambutol and this compound will confirm the method's specificity.
Linearity and Range
The linearity of the method will be assessed by preparing calibration curves using at least seven non-zero concentrations. The calibration range is proposed based on typical therapeutic concentrations.[10]
| Parameter | Acceptance Criteria |
| Calibration Range | 12.5 - 2000 ng/mL[11] |
| Regression Model | Weighted linear regression (1/x² or 1/x) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of the nominal value (±20% for LLOQ) |
Accuracy and Precision
The intra- and inter-day accuracy and precision will be determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) |
| LLOQ | 12.5 |
| Low QC | 37.5 |
| Medium QC | 500 |
| High QC | 1500 |
Acceptance Criteria:
| Parameter | Intra-day (n=5) | Inter-day (n=5 over 3 days) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ)[11] | ≤ 15% (≤ 20% for LLOQ)[11] |
| Accuracy (%RE) | Within ±15% of nominal (±20% for LLOQ)[11] | Within ±15% of nominal (±20% for LLOQ)[11] |
Recovery and Matrix Effect
The extraction recovery of Ethambutol and the matrix effect will be evaluated at Low, Medium, and High QC concentrations.
Recovery Calculation: Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100
Matrix Effect Calculation: Matrix Factor = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) IS-Normalized Matrix Factor = Matrix Factor of Analyte / Matrix Factor of IS
| Parameter | Acceptance Criteria |
| Recovery | Should be consistent, precise, and reproducible. |
| Matrix Effect (%CV) | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
Stability
The stability of Ethambutol in human plasma will be assessed under various conditions to ensure the integrity of the samples during storage and processing.
| Stability Type | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | -20°C to room temperature, repeated 3 times[6] | 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) | Room temperature[6] | 6 hours | Mean concentration within ±15% of nominal |
| Long-Term | -70°C | 30 days | Mean concentration within ±15% of nominal |
| Post-Preparative | Autosampler (8°C) | 24 hours | Mean concentration within ±15% of nominal |
Data Presentation
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Linearity
| Standard Conc. (ng/mL) | Back-calculated Conc. (Mean ± SD, n=3) | Accuracy (%) |
| 12.5 | ... | ... |
| 25 | ... | ... |
| 100 | ... | ... |
| 250 | ... | ... |
| 500 | ... | ... |
| 1000 | ... | ... |
| 2000 | ... | ... |
Table 2: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 12.5 | ... | ... | ... |
| Low | 37.5 | ... | ... | ... |
| Medium | 500 | ... | ... | ... |
| High | 1500 | ... | ... | ... |
Table 3: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=15) | Accuracy (%) | Precision (%CV) |
| LLOQ | 12.5 | ... | ... | ... |
| Low | 37.5 | ... | ... | ... |
| Medium | 500 | ... | ... | ... |
| High | 1500 | ... | ... | ... |
Table 4: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery %CV | IS-Normalized Matrix Factor | Matrix Factor %CV |
| Low | ... | ... | ... | ... |
| Medium | ... | ... | ... | ... |
| High | ... | ... | ... | ... |
Table 5: Stability Assessment
| Stability Test | QC Level | Mean Measured Conc. vs. Nominal (%) |
| Freeze-Thaw (3 cycles) | Low | ... |
| High | ... | |
| Short-Term (6h, RT) | Low | ... |
| High | ... | |
| Long-Term (30 days, -70°C) | Low | ... |
| High | ... | |
| Post-Preparative (24h, 8°C) | Low | ... |
| High | ... |
Signaling Pathways & Logical Relationships
The following diagram illustrates the logical relationship between the validation parameters as stipulated by regulatory guidelines.
Caption: Interrelation of bioanalytical validation parameters.
By adhering to these detailed protocols and acceptance criteria, researchers can confidently validate a robust and reliable LC-MS/MS method for the quantification of Ethambutol in human plasma, ensuring data integrity for clinical and preclinical studies.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. eprints.nirt.res.in [eprints.nirt.res.in]
- 8. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extranet.who.int [extranet.who.int]
- 10. Simultaneous quantification of isoniazid, rifampicin, ethambutol and pyrazinamide by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Pharmacokinetic Studies of Anti-TB Drugs Using Ethambutol-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Ethambutol (EMB), a primary anti-tuberculosis (TB) drug, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ethambutol-d8 as an internal standard (IS). This methodology is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies.
Introduction
Ethambutol is a bacteriostatic agent used in combination with other drugs for the treatment of tuberculosis.[1] It inhibits the enzyme arabinosyl transferase, which is essential for the synthesis of the mycobacterial cell wall.[2][3][] Monitoring plasma concentrations of Ethambutol is critical to ensure therapeutic efficacy while minimizing dose-related toxicity, such as optic neuritis.[3] The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision in bioanalytical methods.
Pharmacokinetic Profile of Ethambutol
-
Absorption: Ethambutol is readily absorbed from the gastrointestinal tract, with peak serum concentrations occurring 2 to 4 hours after oral administration.[3]
-
Distribution: The drug is widely distributed in the body, with erythrocyte concentrations approximately twice that of plasma.[3] The volume of distribution is estimated to be around 76.2 L in patients coinfected with tuberculosis and HIV.[5]
-
Metabolism: A minor portion of Ethambutol is metabolized in the liver by alcohol dehydrogenase to an aldehyde intermediate and subsequently to a dicarboxylic acid derivative.[2][3]
-
Excretion: Approximately 80% of an administered dose is excreted unchanged in the urine, with a smaller fraction eliminated in the feces.[2][3]
Bioanalytical Method: Quantification of Ethambutol in Human Plasma using LC-MS/MS
This section details a validated method for the determination of Ethambutol in human plasma using this compound as an internal standard.
Principle
The method involves the extraction of Ethambutol and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
Ethambutol hydrochloride reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[6]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ethambutol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ethambutol hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ethambutol stock solution with a mixture of methanol and water (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.[6]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm[6] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transitions | Ethambutol: m/z 205.2 → 116.1this compound: m/z 213.2 → 121.1 (projected) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the mean of the measurements to the true value (accuracy).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under different storage and handling conditions.
Data Presentation
Table 1: Linearity of Ethambutol in Human Plasma
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Ethambutol | 0.2 - 10 | > 0.99[7] |
Table 2: Precision and Accuracy for Ethambutol in Human Plasma
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.6 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 4.0 | < 15 | 85-115 | < 15 | 85-115 |
| High | 8.0 | < 15 | 85-115 | < 15 | 85-115 |
| (Acceptance criteria as per general bioanalytical method validation guidelines) |
Table 3: Recovery and Matrix Effect of Ethambutol
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 0.6 | > 85 | Within ±15 |
| High | 8.0 | > 85 | Within ±15 |
| (Acceptance criteria as per general bioanalytical method validation guidelines) |
Table 4: Stability of Ethambutol in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of initial) |
| Bench-top | 6 hours | Room Temperature | 85-115 |
| Freeze-thaw | 3 cycles | -20°C to RT | 85-115 |
| Long-term | 30 days | -80°C | 85-115 |
| (Acceptance criteria as per general bioanalytical method validation guidelines) |
Visualizations
Caption: Mechanism of action of Ethambutol.
Caption: Sample preparation workflow.
References
- 1. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 3. Ethambutol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethambutol-d8 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethambutol-d8 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Ethambutol. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision.[1]
Introduction to Ethambutol and the Role of Deuterated Internal Standards
Ethambutol is a primary bacteriostatic agent used in combination with other drugs for the treatment of tuberculosis.[2] It acts by inhibiting the enzyme arabinosyl transferase, which is essential for the synthesis of the mycobacterial cell wall. Understanding the pharmacokinetic profile of Ethambutol is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
In quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard. This compound, a deuterated form of Ethambutol, is an ideal internal standard for the quantification of Ethambutol in biological matrices. It shares nearly identical physicochemical properties with the unlabeled drug, meaning it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.
Metabolic Pathway of Ethambutol
Ethambutol undergoes metabolism in the liver primarily through oxidation. The initial step is the conversion of Ethambutol to an aldehyde intermediate, a reaction catalyzed by alcohol dehydrogenase. This intermediate is subsequently oxidized to a dicarboxylic acid metabolite, 2,2'-(ethylenediimino)di-butyric acid.[3][4] A significant portion of the administered Ethambutol dose is excreted unchanged in the urine.[3]
Caption: Metabolic pathway of Ethambutol.
Quantitative Analysis of Ethambutol using this compound by LC-MS/MS
The following protocol outlines a typical LC-MS/MS method for the quantification of Ethambutol in human plasma using this compound as an internal standard.
Experimental Workflow
The general workflow for the bioanalysis of Ethambutol in plasma samples involves several key steps, from sample collection to data analysis.
Caption: Experimental workflow for Ethambutol quantification.
Materials and Reagents
-
Ethambutol reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control human plasma
Protocol for Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay, e.g., 10 µg/mL).[5]
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[5]
-
Vortex for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Waters XBridge Amide, Agilent Eclipse XDB-C18) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.3% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the method (e.g., 77:23 v/v Acetonitrile:Ammonium acetate solution)[7] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ethambutol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethambutol | 205.2 | 116.1 |
| This compound (IS) | 213.1 | 122.4 |
Note: These values are commonly reported, but should be optimized for the specific instrument used.[7]
Method Validation Parameters
A bioanalytical method using this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in Table 2.
Table 2: Typical Validation Parameters for Ethambutol Quantification using this compound
| Parameter | Typical Range/Value |
| Linearity Range | 0.0125 - 2.00 µg/mL[7] or 0.2 - 10 µg/mL[8] |
| Lower Limit of Quantification (LLOQ) | 0.0125 µg/mL[7] or 0.2 µg/mL[8] |
| Intra-day Precision (%RSD) | < 8.80%[7] |
| Inter-day Precision (%RSD) | < 8.80%[7] |
| Accuracy (%RE) | -11.13% to 13.49%[7] |
| Extraction Recovery | Typically > 80% |
| Matrix Effect | Should be minimal and compensated for by the internal standard |
Application in Pharmacokinetic Studies
This validated LC-MS/MS method can be applied to determine the concentration-time profile of Ethambutol in plasma samples from subjects in clinical or preclinical studies. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life can be calculated from the resulting data. For example, after a 25 mg/kg oral dose, Ethambutol typically reaches a Cmax of 2-5 µg/mL within 2-4 hours.[3] The use of this compound ensures the reliability of these pharmacokinetic assessments.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is essential for the accurate and precise quantification of Ethambutol in biological matrices. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The robustness of the analytical method, ensured by the use of a stable isotope-labeled internal standard, is fundamental for reliable drug development and therapeutic drug monitoring.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. omicsonline.org [omicsonline.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Ethambutol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to high-throughput screening (HTS) for novel anti-tuberculosis compounds, with a special focus on the role and mechanism of Ethambutol. While Ethambutol-d8, a deuterated analog, is not typically used as a primary agent in HTS, its application in subsequent bioanalytical assays is crucial for drug development. These notes, therefore, encompass the use of Ethambutol as a reference compound in primary screens and the utility of this compound in downstream applications.
Introduction to Ethambutol and its Mechanism of Action
Ethambutol is a first-line bacteriostatic agent used in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[][2][3] Its primary mechanism of action involves the inhibition of arabinosyl transferases, specifically EmbA, EmbB, and EmbC.[4][5] These enzymes are critical for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall that links mycolic acids to the peptidoglycan layer.[6][7] By inhibiting these enzymes, Ethambutol disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and making the bacterium susceptible to other drugs and host immune responses.[][6] Understanding this pathway is fundamental for the design of target-based HTS assays and for interpreting the results of whole-cell screening campaigns.
Signaling Pathway of Ethambutol Action
Caption: Mechanism of action of Ethambutol in Mycobacterium tuberculosis.
High-Throughput Screening for Anti-Tuberculosis Compounds
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries for potential anti-tubercular activity.[8][9] In the context of TB drug discovery, both whole-cell and target-based screening approaches are employed. Ethambutol serves as a critical positive control in these assays to validate assay performance and benchmark the potency of novel compounds.
Whole-Cell HTS Assays
Whole-cell assays are advantageous as they identify compounds that are active against the bacterium in its entirety, accounting for cell wall penetration and potential efflux. Common readouts for mycobacterial growth inhibition in HTS include colorimetric (e.g., Alamar blue), fluorescent, or luminescent signals.
Quantitative Data for HTS Assay Validation using Ethambutol:
| Parameter | Typical Value | Significance |
| Z'-factor | > 0.5 | A measure of assay quality and robustness. Values > 0.5 indicate a large separation between positive (e.g., Ethambutol) and negative (e.g., DMSO) controls, making the assay suitable for HTS.[8] |
| Signal-to-Background (S/B) Ratio | > 3 | Indicates a sufficient dynamic range of the assay signal to distinguish between active and inactive compounds. |
| Ethambutol MIC | 0.5 - 2.0 µg/mL | The minimum inhibitory concentration of Ethambutol against M. tuberculosis H37Rv serves as a benchmark for the potency of new compounds. |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for HTS
This protocol is adapted for a 384-well format suitable for HTS to identify inhibitors of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Compound library dissolved in DMSO
-
Ethambutol stock solution (in DMSO) as a positive control
-
DMSO as a negative control
-
Alamar Blue reagent
-
Sterile, black, clear-bottom 384-well microplates
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of compound solutions from the library into the wells of the 384-well plates. For control wells, dispense 100 nL of Ethambutol solution (final concentration, e.g., 10 µg/mL) or DMSO.
-
Bacterial Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in supplemented 7H9 broth to a final OD600 of 0.001.
-
Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the compound-plated 384-well plates.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator.
-
Assay Readout: Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 12-24 hours.
-
Data Acquisition: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of bacterial growth for each compound relative to the positive and negative controls.
HTS Experimental Workflow
Caption: A typical HTS workflow for anti-tuberculosis drug discovery.
The Role of this compound in Drug Development
While not used in primary HTS, this compound is a valuable tool in the later stages of the drug discovery pipeline. As a stable isotope-labeled internal standard, it is essential for accurate quantification of Ethambutol in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Applications of this compound:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Ethambutol in preclinical animal models and human clinical trials.
-
Bioavailability and Bioequivalence Studies: To compare different formulations of Ethambutol.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens in patients, especially those with renal impairment or co-morbidities.[10]
Protocol: Quantification of Ethambutol in Plasma using LC-MS with this compound
This protocol outlines the general steps for quantifying Ethambutol in plasma samples.
Materials:
-
Plasma samples from subjects treated with Ethambutol
-
Ethambutol analytical standard
-
This compound internal standard (IS)
-
Acetonitrile with 0.1% formic acid (precipitation solvent)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound IS solution (e.g., 1 µg/mL).
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate Ethambutol and this compound from matrix components using a suitable gradient on the C18 column.
-
Detect the parent and product ions for both Ethambutol and this compound using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ethambutol to this compound against the concentration of the Ethambutol standards.
-
Determine the concentration of Ethambutol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship in Quantitative Bioanalysis
References
- 2. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Decades of TB Drug Discovery Efforts—What Have We Learned? [mdpi.com]
- 4. jwatch.org [jwatch.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 7. Ethambutol - Wikipedia [en.wikipedia.org]
- 8. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethambutol (E) | MSF Medical Guidelines [medicalguidelines.msf.org]
Application Notes & Protocols: Quantification of Ethambutol in Cerebrospinal Fluid using Ethambutol-d8
These application notes provide a detailed protocol for the quantitative analysis of Ethambutol (EMB) in human cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, Ethambutol-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical research of tuberculous meningitis treatment.
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis.[1] Monitoring its concentration in the cerebrospinal fluid is crucial for managing tuberculous meningitis to ensure therapeutic efficacy and minimize toxicity, as Ethambutol has poor penetration into the CSF.[2] The use of a deuterated internal standard like this compound allows for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document outlines a validated LC-MS/MS method for the determination of Ethambutol in CSF. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Ethambutol hydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (blank)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18 column (e.g., 50 x 2.0 mm, 5 µm)[3]
-
Guard Column (optional, but recommended)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ethambutol and this compound in ultrapure water.
-
Working Standard Solutions: Serially dilute the Ethambutol primary stock solution with a mixture of acetonitrile and water (1:1 v/v) to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human CSF with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of CSF sample (blank, calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Figure 1: Workflow for CSF sample preparation using protein precipitation.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 50 x 2.0 mm, 5 µm[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions:
-
Ethambutol: To be optimized, typically Q1: m/z 205.2 -> Q3: m/z 116.1
-
This compound: To be optimized, typically Q1: m/z 213.2 -> Q3: m/z 120.1
-
-
Figure 2: Logical flow of the LC-MS/MS analysis.
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the method based on published data for Ethambutol quantification in biological fluids.[4][5][6][7]
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 20 - 5000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 50 | < 15% | < 15% | 85 - 115% |
| Medium | 500 | < 15% | < 15% | 85 - 115% |
| High | 4000 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery
| Parameter | Expected Value |
| Extraction Recovery | > 75%[4] |
Discussion
This LC-MS/MS method provides a sensitive and specific approach for the quantification of Ethambutol in cerebrospinal fluid. The use of this compound as an internal standard is critical for mitigating variability introduced by the sample matrix and extraction process, thereby ensuring high accuracy and precision. The described protein precipitation method is a straightforward and effective technique for sample clean-up in CSF.[4] The chromatographic and mass spectrometric parameters should be optimized in the user's laboratory to achieve the best performance. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of Ethambutol in patients with tuberculous meningitis.
References
- 1. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid concentrations of antituberculosis agents in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneously Quantifying Isoniazid、Pyrazinamide、Ethambutol and Rifampicin in Human Cerebrospinal Fluid by HPLC-MS/MS [journal11.magtechjournal.com]
- 5. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethambutol in Human Urine using a Validated LC-MS/MS Method with Ethambutol-d8 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethambutol (EMB) in human urine samples. The use of a deuterated internal standard, Ethambutol-d8, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Introduction
Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis. Monitoring its concentration in biological fluids is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing dose-related side effects, such as optic neuritis. Analyzing Ethambutol levels in urine provides a non-invasive approach to assess drug excretion and patient adherence to treatment regimens. LC-MS/MS offers high selectivity and sensitivity for the quantification of drugs in complex biological matrices. The stable isotope-labeled internal standard, this compound, mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the reliability of quantification.
Experimental Protocols
Materials and Reagents
-
Ethambutol hydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Drug-free human urine (for calibration standards and quality controls)
Sample Preparation
A simple "dilute-and-shoot" method is employed for urine sample preparation, which is rapid and minimizes analyte loss.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes to precipitate any particulate matter.
-
Prepare a working solution of the internal standard (this compound) in methanol/water (50:50, v/v).
-
In a clean microcentrifuge tube, add 100 µL of the supernatant from the centrifuged urine sample.
-
Add 900 µL of the internal standard working solution to the urine sample.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Kinetex Polar C18 (or equivalent), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ethambutol: 205.2 → 116.1This compound: 213.2 → 120.1 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for Ethambutol analysis. Data is compiled from various studies employing similar methodologies.
| Parameter | Result | Matrix | Reference |
| Calibration Curve Range | 0.5 - 100.0 µg/mL | Urine | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | Urine | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated for urine; 0.070 µg/mL in plasma | Plasma | A UPLC method for estimating EMB in rat plasma has been developed and validated.[3] |
| Recovery | 76.7 – 99.1% | Breast Milk | [4] |
| Matrix Effect | Minimal due to stable isotope dilution | N/A | The use of a deuterated internal standard compensates for matrix effects. |
| Intra-day Precision (%CV) | < 15% | Urine | |
| Inter-day Precision (%CV) | < 15% | Urine | |
| Intra-day Accuracy (%) | 85 - 115% | Urine | |
| Inter-day Accuracy (%) | 85 - 115% | Urine |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.
Caption: Experimental workflow for the analysis of Ethambutol in urine.
Method Validation Logical Relationship
This diagram outlines the logical flow of the validation process to ensure the reliability of the analytical method.
Caption: Logical relationship of the analytical method validation parameters.
References
Application Note: High-Throughput Analysis of Ethambutol in Dried Blood Spots Using a Validated LC-MS/MS Method with Ethambutol-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethambutol in dried blood spots (DBS). The use of a stable isotope-labeled internal standard, Ethambutol-d8, ensures high accuracy and precision. This minimally invasive sampling technique is ideal for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, particularly in resource-limited settings and pediatric populations. The described protocol covers sample collection, preparation, and bioanalytical procedures, with comprehensive validation data presented to demonstrate method reliability.
Introduction
Ethambutol is a primary bacteriostatic agent used in the first-line treatment of tuberculosis (TB).[1] Monitoring its concentration in patients is crucial to ensure therapeutic efficacy while avoiding dose-dependent toxicity, such as optic neuropathy.[1] Traditional venous blood sampling presents logistical and patient compliance challenges. Dried blood spot (DBS) sampling has emerged as a valuable alternative, offering significant advantages such as minimal invasiveness, reduced sample volume, and simplified storage and transportation.[2][3]
The coupling of DBS with LC-MS/MS provides a highly sensitive and specific analytical approach.[2] This application note presents a detailed protocol for the determination of Ethambutol in DBS using this compound as an internal standard (IS), adapted from validated methodologies.[2][4] The method is suitable for high-throughput analysis in clinical and research laboratories.
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and Handling
-
Preparation : Label the DBS collection card (e.g., Whatman 31 ET CHR or PerkinElmer 226) with patient/subject information.[5]
-
Blood Collection : Perform a finger or heel prick using a sterile, single-use lancet. Wipe away the first drop of blood.[3]
-
Spotting : Allow a subsequent large drop of blood to form and fall onto the designated circle on the collection card. Ensure the circle is completely and evenly filled. Do not layer successive drops of blood.[3]
-
Drying : Allow the DBS cards to air-dry horizontally for a minimum of 3 hours at ambient temperature, protected from direct sunlight and contamination.[3]
-
Storage and Shipping : Once completely dry, store the DBS cards in sealed plastic bags with a desiccant sachet.[5] They can be shipped at ambient temperature. For long-term storage, keep at -80°C.[6]
Sample Preparation and Extraction
-
Punching : Using a manual or automated puncher, excise a 3-mm disc from the center of the dried blood spot and place it into a well of a 96-well plate.
-
Internal Standard Addition : To each well, add 100 µL of the extraction solvent (Methanol) containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Extraction : Seal the plate and vortex for 15 minutes at room temperature to ensure complete extraction of the analyte and internal standard from the paper matrix.
-
Centrifugation : Centrifuge the plate at 4000 rpm for 10 minutes to pellet the paper discs and any precipitated proteins.
-
Transfer : Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
LC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Analytical Column : Acquity HSS T3 column (2.1 × 100 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase A : Water with 0.1% Formic Acid.[2]
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[2]
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 35°C.
-
Autosampler Temperature : 8°C.
-
Gradient Elution :
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 4.2 | 5 |
| Table 1: Representative Chromatographic Gradient. |
-
Mass Spectrometry : Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethambutol | 205.2 | 116.1 |
| This compound (IS) | 213.1 | 122.4 |
| Table 2: Multiple Reaction Monitoring (MRM) Transitions.[4] |
Method Validation Summary
The bioanalytical method was validated according to established guidelines, assessing selectivity, linearity, precision, accuracy, matrix effect, and stability.[2]
| Parameter | Result |
| Linearity Range | 0.2 - 10 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Intra-day Precision (%CV) | ≤ 10.5% |
| Inter-day Precision (%CV) | ≤ 12.1% |
| Intra-day Accuracy (%Bias) | -8.7% to 9.8% |
| Inter-day Accuracy (%Bias) | -6.4% to 8.2% |
| Matrix Effect (%CV) | < 15% |
| Recovery | > 85% |
| Stability (DBS at Room Temp) | Stable for at least 24 hours |
| Table 3: Summary of Method Validation Data (Data adapted from representative UPLC-MS/MS methods for Ethambutol in DBS).[2] |
Visualizations
Caption: Experimental workflow for Ethambutol analysis in DBS.
Caption: Mechanism of action of Ethambutol.
Conclusion
The described LC-MS/MS method for the analysis of Ethambutol in dried blood spots using this compound is sensitive, specific, and reliable. It offers a practical and effective solution for therapeutic drug monitoring and pharmacokinetic studies, facilitating dose optimization and improving patient care in the management of tuberculosis. The simplicity of DBS sample collection and handling makes this approach particularly advantageous for use in diverse clinical and research environments.[2]
References
- 1. Standardization and validation of a novel UPLC-MS/MS method to quantify first line anti-tuberculosis drugs in plasma and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dried Blood Spots—A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Ethambutol-d8 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Ethambutol and its deuterated internal standard, Ethambutol-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Ethambutol LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components present in the sample matrix.[1][2][3] In the analysis of Ethambutol, these effects can lead to inaccurate and irreproducible quantification.[3][4] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[1][5] For a polar compound like Ethambutol, ion suppression is a frequent challenge, potentially leading to underestimation of its concentration.[6]
Q2: My this compound internal standard signal is inconsistent across samples. What could be the cause?
A2: Inconsistent internal standard (IS) signal is a classic indicator of variable matrix effects.[1] While a stable isotope-labeled IS like this compound is designed to co-elute with the analyte and compensate for matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression or enhancement.[4] This variability can arise from differences in patient populations, sample collection, or storage conditions. It is crucial to investigate the matrix effect to ensure the IS is providing reliable correction.[1]
Q3: How can I qualitatively and quantitatively assess matrix effects in my Ethambutol assay?
A3: Matrix effects can be evaluated using several methods:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of Ethambutol and this compound solution into the MS detector post-column while injecting a blank, extracted matrix sample.[1] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[7] This helps to identify if matrix components are co-eluting with your analytes.
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect, often referred to as the Matrix Factor (MF).[1] It involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase).[1] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q4: What are the most common sources of matrix effects in plasma samples for Ethambutol analysis?
A4: Phospholipids are a major contributor to matrix effects, particularly ion suppression, in plasma samples analyzed by LC-MS/MS with electrospray ionization (ESI).[5][8][9] These molecules are abundant in biological membranes and can co-extract with analytes, leading to reduced sensitivity and reproducibility.[5][10] Other endogenous components like salts and metabolites can also contribute to matrix effects.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound LC-MS/MS analysis.
Issue 1: Poor sensitivity and low signal intensity for Ethambutol and this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression. | This will confirm if co-eluting matrix components are suppressing the ionization of your analytes.[7] |
| Optimize chromatographic conditions to separate Ethambutol from the suppression zone.[11] | Increasing the retention of Ethambutol or altering the gradient can move it away from early-eluting, interfering compounds. | |
| Implement a more rigorous sample preparation method to remove interfering matrix components.[11] | Techniques like solid-phase extraction (SPE) or phospholipid removal plates can provide cleaner extracts than simple protein precipitation.[10][12] | |
| Suboptimal Ionization Source Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature. | Proper optimization is crucial for achieving maximum ionization efficiency for Ethambutol. |
| Inefficient Desolvation | Decrease the mobile phase flow rate. | Lower flow rates can improve desolvation in the ESI source, potentially reducing matrix effects. |
Issue 2: High variability in quantitative results between replicate injections or different sample lots.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Evaluate the matrix effect across multiple lots of blank matrix.[1] | This will determine if the variability is due to lot-to-lot differences in matrix composition. |
| Employ a more effective sample cleanup method to minimize matrix variability. | A robust sample preparation procedure will reduce the impact of inter-sample matrix differences.[10] | |
| Carryover | Inject blank samples after high concentration standards or samples. | This will identify if residual analyte from previous injections is affecting subsequent runs.[13] |
| Optimize the autosampler wash procedure. | A more rigorous wash with appropriate solvents can minimize carryover. | |
| Internal Standard Performance | Ensure the internal standard (this compound) response is stable across the batch. | A drifting IS signal can indicate a problem with the analytical system or variable matrix effects that are not being adequately compensated for. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Column Infusion
-
Preparation:
-
Prepare a solution of Ethambutol and this compound in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Prepare blank plasma samples by extracting them using your current sample preparation method.
-
-
Infusion Setup:
-
Deliver the analyte solution post-column to the MS source using a syringe pump and a T-connector.
-
Set the infusion flow rate to be a small fraction of the LC flow rate (e.g., 10 µL/min for a 0.5 mL/min LC flow).
-
-
Analysis:
-
Start the infusion and allow the MS signal to stabilize.
-
Inject the extracted blank plasma sample onto the LC-MS/MS system.
-
Monitor the signal for the MRM transitions of Ethambutol and this compound.
-
-
Interpretation:
-
A consistent, flat baseline indicates no significant matrix effects at those retention times.
-
A drop in the baseline signal indicates ion suppression.
-
An increase in the baseline signal indicates ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Factor
-
Sample Sets:
-
Set A (Neat Solution): Spike Ethambutol and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma. Spike Ethambutol and this compound into the extracted matrix at the same concentrations as Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each concentration and each lot of matrix using the following formula:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-normalized MF to assess the ability of the internal standard to compensate for matrix effects.
-
| Matrix Factor (MF) Interpretation |
| MF = 1: No matrix effect |
| MF < 1: Ion suppression |
| MF > 1: Ion enhancement |
| Coefficient of Variation (CV) of IS-normalized MF > 15%: Indicates that the internal standard is not adequately compensating for the variability in the matrix effect. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ethambutol Analysis
| Technique | Principle | Pros | Cons | Typical Recovery for Ethambutol | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[14][15] | Simple, fast, and inexpensive.[10] | Non-selective, often results in significant matrix effects from phospholipids.[5][10] | 85-105% | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive, may require optimization of solvents and pH. | 70-95% | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides very clean extracts, can significantly reduce matrix effects.[10] | More complex and expensive than PPT and LLE, requires method development. | 90-110% | High |
| Phospholipid Removal Plates | Utilizes specific media to selectively remove phospholipids from the sample.[5][12] | Simple and effective at removing a major source of ion suppression.[10] | Adds cost to the sample preparation process. | 90-105% | High (for phospholipid-based effects) |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethambutol-d8 Signal Integrity in LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding ion suppression and enhancement effects on the Ethambutol-d8 signal during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement effects in LC-MS/MS?
A1: Ion suppression and enhancement, often referred to as matrix effects, are phenomena that occur during the ionization process in the mass spectrometer source.[1][2][3] They result in a decrease (suppression) or increase (enhancement) of the analyte's signal intensity, in this case, this compound. These effects are not due to a change in the concentration of the analyte but rather to the influence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][4] These interfering components can alter the ionization efficiency of the target analyte.[1][5]
Q2: Why is my this compound internal standard signal showing variability?
A2: Variability in the this compound signal, which is used as an internal standard (IS) to normalize the response of the unlabeled Ethambutol, can be a direct indicator of inconsistent matrix effects between different samples.[2] Since the IS is added at a constant concentration, any significant fluctuation in its signal suggests that co-eluting matrix components are interfering with its ionization.[2][5] This can compromise the accuracy and precision of the quantitative analysis.[2][3]
Q3: What are the common causes of ion suppression for this compound?
A3: The primary causes of ion suppression for this compound are endogenous and exogenous components in the biological matrix that co-elute with the analyte.[2][5] Common sources include:
-
Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression in electrospray ionization (ESI).[6]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize on the ESI droplet surface, hindering the ionization of the analyte.[7]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[6]
-
Other Medications or Metabolites: Co-administered drugs or their metabolites present in the patient sample can compete for ionization.[8][9]
Q4: Can this compound also experience ion enhancement?
A4: Yes, while less common than suppression, ion enhancement can occur.[1][8] Certain matrix components can, under specific conditions, increase the ionization efficiency of this compound, leading to a falsely elevated signal. The underlying mechanisms are complex but can involve alterations in the droplet surface tension or charge distribution.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Signal Intensity
This guide provides a systematic approach to troubleshooting and mitigating variable or suppressed this compound signal.
Symptoms:
-
High variability in this compound peak area across a batch of samples.
-
Lower than expected this compound signal intensity in matrix samples compared to neat solutions.
-
Poor precision and accuracy in quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound signal.
Quantitative Data Summary: Matrix Effect Assessment
The following table summarizes typical acceptance criteria for assessing matrix effects during method validation.
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in presence of matrix) / (Peak Response in absence of matrix) | 0.8 - 1.2 |
| IS Normalized MF | (MF of Analyte) / (MF of IS) | 0.85 - 1.15 |
| CV of IS Normalized MF | (Standard Deviation of IS Normalized MF) / (Mean of IS Normalized MF) * 100% | ≤ 15% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression/Enhancement
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Objective: To determine the retention time windows where co-eluting matrix components suppress or enhance the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix extract (e.g., plasma processed without the addition of IS)
-
Mobile phase
Methodology:
-
Infuse the this compound standard solution post-column into the mobile phase stream using a syringe pump and a tee union before the mass spectrometer's ion source.
-
Establish a stable baseline signal for the this compound transition.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant dip in the baseline indicates ion suppression at that retention time, while a significant rise indicates ion enhancement.
Workflow Diagram:
Caption: Post-column infusion experimental setup.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement by comparing the signal of an analyte spiked into a processed blank matrix with the signal in a neat solution.
Objective: To calculate the Matrix Factor (MF) for this compound.
Materials:
-
Blank biological matrix from at least 6 different sources
-
This compound standard solution
-
Mobile phase and reconstitution solvent
Methodology:
-
Prepare two sets of samples:
-
Set A (Aqueous): Spike a known amount of this compound into the reconstitution solvent.
-
Set B (Matrix): Extract blank matrix samples using the validated sample preparation method. Spike the same amount of this compound as in Set A into the final, dried extracts before reconstitution.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the formula: MF = Mean Peak Area of Set B / Mean Peak Area of Set A .
Logical Relationship Diagram:
Caption: Logic for quantifying matrix effects.
Mitigation Strategies
If significant ion suppression or enhancement is confirmed, consider the following strategies:
-
Chromatographic Separation: Adjust the LC gradient to separate this compound from the interfering matrix components.[1][10] A different stationary phase (column chemistry) may also provide the necessary selectivity.[10]
-
Sample Preparation: Improve the sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[2][11] However, this may compromise the limit of quantification for the analyte.
-
Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12][13] If your instrument allows, testing APCI could be a viable solution. Switching the polarity of the ESI source (positive to negative or vice versa) may also help, as fewer compounds might ionize in the chosen polarity.[14]
-
Use of a Stable Isotope-Labeled Internal Standard: The use of this compound is already a key strategy to compensate for matrix effects.[2] As long as the IS co-elutes with the analyte and experiences the same degree of suppression or enhancement, the ratio of their signals should remain constant, ensuring accurate quantification.[2][5] Therefore, ensuring chromatographic co-elution is critical.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. providiongroup.com [providiongroup.com]
Technical Support Center: Optimizing ESI Parameters for Ethambutol-d8 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) parameters for the detection of Ethambutol-d8.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI parameters for this compound analysis?
A1: While optimal parameters are instrument-dependent, you can use the following as a starting point for method development. It is crucial to optimize these parameters for your specific LC-MS system and mobile phase composition.
Q2: Why am I observing a poor signal-to-noise ratio for this compound?
A2: A low signal-to-noise ratio can be caused by several factors, including suboptimal ESI parameters, matrix effects, or issues with the internal standard itself. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q3: I am seeing a peak at the mass of unlabeled Ethambutol in my this compound standard. What could be the cause?
A3: This phenomenon, known as in-source back-exchange, can occur with deuterated standards. Protons from the mobile phase or matrix can exchange with the deuterium atoms on your standard within the ESI source. To mitigate this, consider optimizing the source temperature and mobile phase composition. Using a non-deuterated, stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled) can also prevent this issue.[1]
Q4: My this compound peak is showing a different retention time compared to unlabeled Ethambutol. Is this normal?
A4: A slight shift in retention time between a deuterated standard and its unlabeled counterpart can sometimes be observed, a phenomenon known as the "isotope effect."[1] This is more pronounced with a larger number of deuterium substitutions. While usually minor, significant shifts could indicate a chromatographic issue that needs to be addressed.
Q5: The fragmentation pattern of my this compound seems different from the library spectrum. Why is this happening?
A5: The presence of deuterium atoms can sometimes alter the fragmentation pathways of a molecule, leading to a different fragmentation pattern compared to the non-deuterated analog.[1] It is important to establish a fragmentation library for your specific this compound standard under your optimized conditions.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Polarity Mode | Ethambutol and its deuterated analog readily form positive ions. Ensure your mass spectrometer is operating in positive ion mode . |
| Suboptimal ESI Source Parameters | Systematically optimize key ESI parameters. See the Experimental Protocol section for a detailed guide. |
| Inefficient Desolvation | Increase the drying gas temperature and flow rate to improve solvent evaporation. |
| Poor Spray Stability | Check the nebulizer gas pressure and the position of the ESI probe. An unstable spray will lead to a fluctuating or weak signal. |
| Matrix Effects | The sample matrix can suppress the ionization of this compound. Dilute the sample or improve the sample preparation method to remove interfering components. |
Issue 2: In-source Back-Exchange of Deuterium
| Possible Cause | Troubleshooting Step |
| High ESI Source Temperature | High temperatures can promote the exchange of deuterium with protons from the solvent. Gradually decrease the source temperature to find a balance between efficient desolvation and minimizing back-exchange. |
| Protic Solvents | Mobile phases containing a high concentration of protic solvents (e.g., water, methanol) can contribute to back-exchange. If your chromatography allows, consider using a higher proportion of aprotic solvent like acetonitrile. |
| Mobile Phase pH | The pH of the mobile phase can influence the exchange rate. Experiment with slight adjustments to the mobile phase pH. |
Quantitative Data Summary
The following table summarizes typical ESI parameters for the analysis of Ethambutol and similar compounds. These values should be used as a starting point for optimization.
| Parameter | Typical Range | Recommended Starting Point |
| Ionization Mode | Positive | Positive |
| Capillary Voltage (V) | 2000 - 4500 | 3500 |
| Nebulizer Gas Pressure (psi) | 30 - 60 | 45 |
| Drying Gas Flow (L/min) | 5 - 15 | 10 |
| Drying Gas Temperature (°C) | 250 - 350 | 300 |
| Fragmentor Voltage (V) | 80 - 150 | 120 |
| Collision Energy (eV) | 10 - 30 | 20 |
Experimental Protocols
Protocol for ESI Parameter Optimization
This protocol outlines a systematic approach to optimizing ESI parameters for this compound detection using a constant infusion of the standard.
-
Prepare a Standard Solution: Prepare a solution of this compound in your initial mobile phase composition at a concentration that gives a reasonable signal (e.g., 100 ng/mL).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Initial Parameters: Begin with the recommended starting parameters from the table above.
-
Optimize One Parameter at a Time:
-
Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion, gradually increase the capillary voltage in small increments (e.g., 200 V) to find the value that yields the maximum signal.
-
Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable and robust spray.
-
Drying Gas Temperature and Flow: Optimize the drying gas temperature and flow rate to maximize the signal while minimizing in-source back-exchange.
-
Fragmentor Voltage: Adjust the fragmentor voltage to maximize the precursor ion intensity.
-
Collision Energy: If performing MS/MS, optimize the collision energy to obtain the desired fragmentation pattern and intensity of product ions.
-
-
Iterate and Finalize: Re-adjust the parameters as needed, as they can be interdependent. Once the optimal parameters are determined, they can be incorporated into your LC-MS method.
Visualizations
Caption: Workflow for systematic ESI parameter optimization.
Caption: Troubleshooting logic for low signal intensity.
References
Troubleshooting poor peak shape in Ethambutol-d8 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the chromatographic analysis of Ethambutol-d8.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of this compound, focusing on poor peak shape.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for Ethambutol, a basic compound, is a common issue in reverse-phase chromatography. Several factors can contribute to this problem:
-
Secondary Interactions with Residual Silanols: The most frequent cause is the interaction between the basic amine groups of Ethambutol and acidic residual silanol groups on the silica-based column packing material. This leads to some molecules being retained longer, resulting in a tailing peak.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of Ethambutol, causing peak tailing.[3][4]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.[5] This is more likely after a significant number of sample injections (e.g., >500).[5]
-
Contamination: A buildup of contaminants on the column inlet frit or the column itself can distort peak shape.[5]
Question: How can I improve the peak shape of my this compound?
Answer: To improve a tailing peak for this compound, consider the following solutions:
-
Mobile Phase Modification:
-
Add a Tailing Inhibitor: Incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase can effectively mask the residual silanol groups on the stationary phase, significantly improving peak symmetry.[4] A concentration of 1% v/v TEA has been shown to be effective.[4]
-
Adjust pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Ethambutol, a lower pH (e.g., pH 3.0) can ensure consistent protonation and minimize unwanted interactions with the stationary phase.[4]
-
-
Column Selection and Care:
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for basic analytes.
-
Guard Column: Employ a guard column to protect the analytical column from contaminants and extend its lifetime.[5] If peak shape suddenly deteriorates, replacing the guard column is a good first troubleshooting step.[5]
-
Column Flushing: If you suspect contamination, flushing the column according to the manufacturer's instructions may help. For more stubborn contamination, reversing the column and flushing to waste can sometimes dislodge particulates from the inlet frit.[5]
-
-
Sample and Injection Considerations:
-
Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects that can lead to peak distortion.[6] If a different solvent must be used, it should ideally be weaker than the mobile phase.
-
Injection Volume: Avoid overloading the column by injecting an appropriate volume. A general guideline is to keep the injection volume between 1-5% of the total column volume.[6]
-
Question: My this compound peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to a fronting peak.[2] Try reducing the injection volume or diluting the sample.
-
Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[2][6]
-
Column Collapse: In rare cases, a physical collapse of the column bed can lead to peak fronting. This is often indicated by a sudden and significant drop in backpressure.
Frequently Asked Questions (FAQs)
Q1: Can the deuterium-labeled internal standard (this compound) separate from the unlabeled Ethambutol?
A1: While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur. This is known as the "isotope effect" and is more common with a higher number of deuterium substitutions. However, for most well-developed methods, the peaks will be sufficiently co-eluted for accurate quantification. If you observe significant separation, it may be necessary to adjust the integration parameters or re-evaluate the chromatographic conditions.
Q2: How often should I change my analytical column when analyzing this compound?
A2: The lifespan of a column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A change in peak shape, particularly increased tailing, is a primary indicator of column deterioration.[5] It is good practice to monitor system suitability parameters like peak asymmetry and theoretical plates. When these parameters fall outside of the acceptable limits defined in your method, it is time to replace the column. Using a guard column can significantly extend the life of your analytical column.[5]
Q3: What type of column is best suited for Ethambutol analysis?
A3: A C18 column is commonly used for the analysis of Ethambutol.[7][8] To minimize peak tailing, it is advisable to use a modern, high-purity silica column with robust end-capping.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters used for the analysis of Ethambutol, which can be adapted for this compound.
| Parameter | Value | Reference |
| Column | C18 | [7][8] |
| Mobile Phase | 25 mM Sodium Dihydrogen Phosphate Buffer (with 1% v/v Triethylamine, pH 3.0 adjusted with orthophosphoric acid) and Methanol (25:75 v/v) | [7] |
| Methanol-Water-Glacial Acetic Acid (70:30:0.2, v/v/v) | [8] | |
| pH | 3.0 | [7] |
| Tailing Inhibitor | 1% v/v Triethylamine (TEA) | [4][7] |
Experimental Protocols
Representative LC-MS/MS Method for Ethambutol and this compound
This protocol is a representative example based on published methods and is intended for guidance. Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid and 1% v/v Triethylamine in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethambutol: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
Sample Preparation:
-
Perform protein precipitation of plasma samples by adding three parts of cold acetonitrile (containing the internal standard, this compound) to one part of the plasma sample.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Relationship between problems, causes, and solutions.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethambutol-d8 in Processed Biological Samples
This technical support center provides guidance on the stability of Ethambutol-d8, a common internal standard for the quantification of Ethambutol, in processed biological samples. Below are frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for ensuring the stability of Ethambut ol-d8 in processed biological samples like plasma and urine?
A1: For long-term stability, it is recommended to store processed plasma and urine samples containing this compound at -20°C or colder. Studies have shown that Ethambutol is stable in urine for at least one week and up to 10 days when stored at -20°C.[1] While specific data for the deuterated internal standard is often not reported separately, its stability is considered comparable to the parent compound under the same conditions, as it is used for the validation of the analytical method.
Q2: How does pH affect the stability of this compound in biological samples?
A2: The stability of Ethambutol is pH-dependent. The greatest stability for Ethambutol in urine is observed in the pH range of 5 to 7.[2] Extreme pH conditions, whether acidic or basic, can lead to the degradation of the analyte.[2] Therefore, it is crucial to control the pH of the biological matrix during sample processing and storage to ensure the integrity of both Ethambutol and this compound.
Q3: Is this compound susceptible to degradation during freeze-thaw cycles?
A3: Yes, like many analytes, this compound may be susceptible to degradation after multiple freeze-thaw cycles. It is best practice to minimize the number of freeze-thaw cycles.[3] If a sample needs to be analyzed at multiple time points, it is advisable to aliquot the sample into smaller volumes before the initial freezing.
Q4: What is the expected bench-top stability of this compound in processed samples at room temperature?
Q5: How stable is this compound in the autosampler during an analytical run?
A5: Autosampler stability is a critical parameter in analytical method validation. The stability of Ethambutol in a processed sample extract is generally evaluated for the expected duration of an analytical batch. It is common to maintain the autosampler at a cool temperature (e.g., 4°C or 15°C) to minimize degradation during the analysis.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard (this compound) response across a batch. | 1. Degradation in the autosampler: The analytical run may be too long, leading to the degradation of samples in the later part of the sequence. 2. Inconsistent sample processing: Variations in extraction time or temperature exposure between samples. 3. Pipetting errors: Inaccurate addition of the internal standard solution. | 1. Keep the autosampler temperature controlled (e.g., 4°C). If possible, shorten the analytical run time or process samples in smaller batches. 2. Standardize the sample processing workflow to ensure all samples are treated identically. 3. Calibrate pipettes regularly and use a consistent technique for adding the internal standard. |
| Low recovery of this compound. | 1. Degradation during sample storage: Improper storage temperature or multiple freeze-thaw cycles. 2. pH-related degradation: The pH of the sample or extraction solvent may be outside the optimal range for stability. 3. Adsorption to container surfaces. | 1. Ensure samples are stored at -20°C or below and minimize freeze-thaw cycles by aliquoting samples. 2. Adjust the pH of the sample or processing solutions to be within the 5-7 range. 3. Use low-adsorption tubes and vials for sample processing and storage. |
| Presence of unexpected peaks interfering with this compound. | Degradation products: this compound may have degraded into other compounds. | Review the storage and handling conditions of the samples. Analyze a freshly prepared quality control sample to confirm the integrity of the analytical method. |
Quantitative Stability Data
The following tables summarize the stability of Ethambutol in various biological matrices under different conditions. The stability of this compound is expected to be comparable to that of Ethambutol under these conditions.
Table 1: Long-Term Stability of Ethambutol in Urine
| Storage Temperature | Duration | Analyte Concentration | Stability (%) | Reference |
| -20°C | 7 days | Not Specified | Stable | [1] |
| -20°C | 10 days | 50, 100, 200, 400 µg/ml | 80-100% | [1] |
Table 2: Stability of Ethambutol in Urine at Various pH and Temperatures (24 hours)
| pH | Temperature | Stability | Reference |
| 4-8 | 37.5°C | Stable | [2] |
| 4-8 | Room Temperature (20.5°C) | Stable | [2] |
| 6 | -20°C | Stable | [2] |
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment
-
Obtain a pooled sample of the biological matrix (e.g., human plasma or urine) and spike it with Ethambutol and this compound at known concentrations (typically low and high quality control levels).
-
Aliquot the spiked sample into multiple tubes.
-
Analyze a set of aliquots immediately (time zero) to establish the baseline concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw one set of aliquots completely at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., three cycles).
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples is compared to the baseline concentration to determine stability.
Protocol for Bench-Top Stability Assessment
-
Use a pooled, spiked biological matrix as described in the freeze-thaw protocol.
-
Aliquot the sample and analyze a set immediately for a baseline measurement.
-
Leave another set of aliquots on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the results to the baseline to evaluate stability at room temperature.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. eprints.nirt.res.in [eprints.nirt.res.in]
- 2. mdpi.com [mdpi.com]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbc.wroc.pl [dbc.wroc.pl]
Potential for deuterium exchange in Ethambutol-d8 under different pH conditions
Topic: Potential for Deuterium Exchange in Ethambutol-d8 Under Different pH Conditions
This guide is intended for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of the deuterium labels, particularly concerning the potential for back-exchange to protons under various experimental pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a stable isotope-labeled version of Ethambutol, an antibiotic primarily used to treat tuberculosis.[1][2] In this specific isotopologue, eight hydrogen atoms have been replaced with deuterium atoms. Based on its IUPAC name, (2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol, the deuterium labels are located on sp³ hybridized carbon atoms, which are generally stable.[]
The specific positions are:
-
Four deuteriums on the central ethylenediamine bridge (-N-CD₂-CD₂-N-).
-
Two deuteriums on each of the primary alcohol carbons at the ends of the molecule (-CD₂-OH).
Q2: Is there a risk of the deuterium labels on this compound exchanging with protons from my solvent (back-exchange)?
Covalently bonded deuterium on carbon atoms (C-D) is significantly more stable and less prone to exchange than deuterium on heteroatoms like oxygen (O-D) or nitrogen (N-D).[4] However, the risk of back-exchange for C-D bonds is not zero and is highly dependent on the experimental conditions.[5] The labels on this compound are on carbons adjacent (in the alpha position) to nitrogen atoms, which can make them more susceptible to exchange under certain catalytic conditions, particularly strong acid or base.[6]
Q3: How does pH affect the stability of the deuterium labels?
The pH of the solution is a critical factor influencing the rate of hydrogen-deuterium exchange.[7] Both acid- and base-catalyzed exchange mechanisms can occur.[4] For hydrogens on carbons alpha to a heteroatom, like the amine groups in Ethambutol, the exchange is often catalyzed by base.[6] The exchange rate is typically at its minimum at a slightly acidic pH (around 2.5-4.5) and increases significantly in strongly acidic or basic environments.[4][8]
Data Presentation: Expected Stability of this compound Labels
| pH Range | Condition | Expected Stability of C-D Bonds | Rationale & Recommendations |
| < 4 | Strongly Acidic | High to Moderate | While acid-catalyzed exchange is possible, the C-D bond is generally stable. The minimum exchange rate for many molecules occurs around pH 2.5.[4] For maximum stability during analysis (e.g., LC-MS), quenching experiments to pH ~2.5 is a common strategy.[8] |
| 4 - 8 | Near-Neutral | High | In the physiological pH range, the rate of uncatalyzed exchange for C-D bonds is extremely low.[4] this compound is expected to be highly stable for typical experimental durations. |
| > 9 | Strongly Basic | Moderate to Lower | Base-catalyzed exchange is a known mechanism for protons (and deuterons) on carbons alpha to nitrogen atoms.[6] The formation of a carbanion intermediate is facilitated under basic conditions, increasing the risk of exchange. Prolonged incubation at high pH should be avoided if isotopic integrity is critical. |
Q4: I suspect deuterium exchange is occurring in my experiment. How can I confirm this?
If you observe unexpected results, such as a lower-than-expected mass-to-charge ratio (m/z) in mass spectrometry, you can use analytical techniques to confirm and quantify deuterium loss. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9] Detailed protocols for these analyses are provided in the Troubleshooting Guide below.
Q5: What are the best practices for storing and handling this compound to prevent deuterium exchange?
Proper storage and handling are essential to maintain the isotopic purity of your standard.
-
Storage: Store the solid compound and solutions in a cool, dark, dry place, such as a refrigerator.[10][11] Do not freeze aqueous stock solutions unless specified by the manufacturer.
-
Solvent Choice: For long-term storage of stock solutions, use high-purity anhydrous or aprotic solvents (e.g., anhydrous methanol, acetonitrile, DMSO).[12] Prepare aqueous solutions fresh for each experiment.
-
Handling: Deuterated compounds can be hygroscopic.[13] To prevent contamination from atmospheric moisture, handle the solvent under an inert atmosphere (e.g., dry nitrogen or argon) and use dry glassware.[11][13]
Troubleshooting Guide
This section provides actionable steps if you suspect the isotopic integrity of your this compound has been compromised.
Issue: Inconsistent or lower-than-expected mass observed in Mass Spectrometry analysis.
This could indicate that one or more deuterium atoms have been replaced by protons. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for suspected deuterium exchange.
Experimental Protocols
Protocol 1: Assessing Deuterium Exchange Using LC-MS
Objective: To quantify the extent of deuterium loss from this compound over time under specific pH conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol).
-
Incubation:
-
Prepare buffer solutions at the pH values of interest (e.g., pH 4.0, 7.4, and 10.0).
-
In separate vials, dilute the this compound stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., t=0, 1h, 4h, 8h, 24h), take an aliquot from each vial.
-
Quenching (Critical): Immediately acidify the aliquot to pH ~2.5-3.0 with a small volume of 0.1% formic acid in water to minimize further exchange during analysis.[4]
-
-
LC-MS Analysis:
-
Inject the quenched samples into an LC-MS system.
-
Use a suitable chromatographic method to separate Ethambutol from buffer components.
-
In the mass spectrometer, operate in full scan mode to monitor the m/z of the protonated molecule, [M+H]⁺.
-
-
Data Analysis:
-
For each time point, examine the mass spectrum for the this compound peak.
-
The theoretical m/z for the protonated, non-exchanged molecule is [C₁₀H₁₆D₈N₂O₂ + H]⁺.
-
Look for the appearance of ions at M-1, M-2, etc., which correspond to the loss of 1, 2, or more deuterium atoms.
-
Calculate the average mass or use deconvolution software to determine the extent of deuterium loss over time at each pH.
-
Protocol 2: Identifying Specific Exchange Sites Using NMR Spectroscopy
Objective: To determine the specific molecular location of deuterium loss.
Methodology:
-
Baseline Spectrum: Dissolve a sample of this compound in a non-exchangeable, aprotic deuterated solvent (e.g., DMSO-d₆) and acquire a high-resolution ¹H NMR spectrum. This spectrum should show minimal to no signals in the regions where deuterium atoms are located.
-
Sample Preparation for Exchange:
-
Time-Course NMR Analysis:
-
Acquire ¹H NMR spectra of the sample immediately after dissolution (t=0) and at subsequent time points (e.g., 1h, 4h, 24h) while incubating at a controlled temperature.
-
-
Spectral Analysis:
-
Compare the spectra over time.
-
The appearance and integration of new peaks in the ¹H NMR spectrum will correspond directly to the positions where deuterium atoms have exchanged for protons.
-
By assigning these new peaks, you can identify which C-D sites (e.g., on the ethylenediamine bridge vs. the terminal carbons) are more labile under your experimental conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ukisotope.com [ukisotope.com]
- 11. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Ethambutol-d8
Welcome to the technical support center for the LC-MS/MS analysis of Ethambutol-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover and ensure accurate, reliable results.
Troubleshooting Guide: this compound Carryover
Carryover of this compound, a polar and basic compound, is a common challenge in LC-MS/MS analysis that can lead to inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the sources of carryover.
Initial Assessment: Is it Carryover or Contamination?
The first step is to determine if the observed signal in a blank injection is due to carryover from a previous high-concentration sample or from a contaminated system component.
Experimental Protocol: Carryover vs. Contamination Check
-
Injection Sequence:
-
Inject a blank solvent (e.g., mobile phase starting conditions). This is your Pre-Injection Blank .
-
Inject a high-concentration this compound standard.
-
Inject a series of at least three blank solvents immediately after the high-concentration standard. These are your Post-Injection Blanks .
-
-
Data Analysis:
-
True Carryover: The peak area for this compound will be highest in the first Post-Injection Blank and decrease with each subsequent blank injection.[1]
-
Contamination: The peak area for this compound will be relatively consistent across the Pre-Injection Blank and all Post-Injection Blanks. This suggests a contaminated solvent, mobile phase, or system component.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound carryover in an LC-MS/MS system?
This compound is a polar and basic compound, making it prone to adsorption onto active sites within the LC system. The primary sources of carryover are:
-
Autosampler: The injection needle, valve, and sample loop are common areas where the analyte can adsorb. Worn or dirty rotor seals in the injection valve are a frequent cause.[1]
-
LC Column: The stationary phase and frits can retain this compound, which then slowly leaches out in subsequent runs.
-
Transfer Lines and Fittings: Any dead volumes or rough surfaces in the tubing and connections can trap the analyte.
-
MS Ion Source: While less common for carryover (more often a source of contamination), residue can build up on the ion source components.
Q2: My troubleshooting indicates the autosampler is the main source of carryover. What are the best practices for the needle wash solution?
An effective needle wash is crucial for minimizing autosampler-related carryover of polar, basic compounds like this compound. The key is to use a wash solution that can effectively solubilize and remove the analyte from the needle surface.
Recommended Needle Wash Strategies:
-
Utilize a "Strong" Organic Solvent: A wash solution with a higher percentage of a strong organic solvent, such as methanol or acetonitrile, can be effective.
-
Incorporate an Acidic Modifier: Adding a small amount of acid, such as formic acid or acetic acid, to the wash solvent can help to neutralize the basic this compound, making it more soluble in the organic solvent and easier to remove.
-
Employ a Multi-Solvent Wash Sequence: A highly effective strategy involves a sequence of washes with different solvent polarities. For example:
-
Acidic Organic Wash: To remove the basic analyte.
-
Neutral Organic Wash: To rinse away the acidic wash.
-
Aqueous Wash: To prepare the needle for the next injection in a reversed-phase system.
-
Experimental Protocol: Optimizing the Needle Wash
-
Prepare a series of wash solutions:
-
Wash A: 90:10 Methanol:Water
-
Wash B: 90:10 Methanol:Water with 0.1% Formic Acid
-
Wash C: 50:50 Methanol:Water with 0.1% Formic Acid
-
Wash D: Isopropanol
-
-
Perform a carryover experiment for each wash solution:
-
Inject a high-concentration this compound standard.
-
Inject a blank solvent immediately following the standard.
-
Quantify the this compound peak area in the blank.
-
-
Compare the results to determine the most effective wash solution.
Table 1: Hypothetical Impact of Needle Wash Composition on this compound Carryover
| Needle Wash Solution | Carryover Percentage (%) |
| 90:10 Water:Acetonitrile | 1.5% |
| 90:10 Methanol:Water | 1.2% |
| 90:10 Methanol:Water + 0.1% Formic Acid | 0.2% |
| Isopropanol | 0.8% |
Note: This data is illustrative and will vary depending on the LC system and specific method conditions.
Q3: I've optimized my needle wash, but I still see significant carryover. What should I investigate next?
If autosampler optimization is insufficient, the LC column is the next most likely source of carryover. This compound can have strong interactions with the stationary phase, leading to gradual bleed into subsequent injections.
Troubleshooting Column Carryover:
-
Column Washing: Implement a robust column wash at the end of each analytical run. A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases.[2][3] This "pulsed" gradient can help to dislodge and elute strongly retained compounds.
-
Column Conditioning: Before starting a batch of samples, ensure the column is properly conditioned with the mobile phase to saturate any active sites.
-
Dedicated Column: If possible, dedicate a column specifically for the analysis of this compound to prevent cross-contamination from other analytes.
-
Alternative Column Chemistry: If carryover persists, consider a column with a different stationary phase that may have less affinity for basic compounds.
Experimental Protocol: Column Wash Optimization
-
Standard Method: Run your standard analytical method and measure the carryover.
-
Extended High-Organic Wash: Add a 5-minute wash with 95% acetonitrile at the end of your gradient and measure the carryover.
-
Pulsed Gradient Wash: After your analytical gradient, add a wash step that cycles between 95% acetonitrile and 50% acetonitrile for several cycles before re-equilibrating. Measure the carryover.
Table 2: Hypothetical Impact of Column Wash Method on this compound Carryover
| Column Wash Method | Carryover Percentage (%) |
| Standard Method (No extra wash) | 0.8% |
| Extended High-Organic Wash | 0.5% |
| Pulsed Gradient Wash | 0.1% |
Note: This data is illustrative and will vary depending on the LC system and specific method conditions.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting this compound carryover.
Caption: A workflow diagram for troubleshooting this compound carryover.
Caption: A logical diagram for optimizing the autosampler wash solution.
References
Technical Support Center: Optimizing Ethambutol and Ethambutol-d8 Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Ethambutol and its deuterated internal standard, Ethambutol-d8, from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of Ethambutol and this compound from plasma?
A1: Low recovery is often attributed to several factors, including:
-
Suboptimal Extraction Method: The chosen method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be ideal for Ethambutol's properties.
-
Incorrect pH: The pH of the plasma sample and extraction solvents plays a critical role in Ethambutol's charge state and solubility, significantly impacting its partitioning and recovery.[1][2][3][4]
-
Poor Protein Precipitation: Incomplete removal of plasma proteins can lead to co-precipitation of the analyte and internal standard, resulting in lower recovery.[5]
-
Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of Ethambutol and this compound in the mass spectrometer, leading to inaccurate quantification that can be mistaken for low recovery.[6][7]
-
Analyte Instability: Ethambutol may be unstable under certain storage or experimental conditions (e.g., pH, temperature), leading to degradation and lower recovery.[8][9][10][11]
-
Issues with Deuterated Internal Standard: Although stable isotope-labeled internal standards are generally reliable, issues such as differential extraction recovery or matrix effects between the analyte and the internal standard can occur.[7][12][13]
Q2: Which extraction method generally yields the highest recovery for Ethambutol?
A2: While the optimal method can be matrix and laboratory-dependent, protein precipitation (PPT) with acetonitrile or methanol is a widely used, simple, and effective method that often provides high recovery for Ethambutol.[5][14][15] One study reported a mean extraction recovery of 98.70% using a simple protein precipitation method with methanol. However, for cleaner extracts and potentially higher reproducibility, solid-phase extraction (SPE) can be optimized to provide excellent recovery.[16][17][18]
Q3: Can the choice of internal standard affect the recovery of Ethambutol?
A3: Yes, while a deuterated internal standard like this compound is ideal as it closely mimics the chemical behavior of the analyte, differences in extraction recovery and susceptibility to matrix effects can still occur.[7][12][13] It is crucial to validate that the analyte and internal standard behave similarly under the specific experimental conditions.
Q4: How does plasma pH affect Ethambutol recovery?
A4: Ethambutol is a basic compound. Adjusting the pH of the plasma sample to an alkaline condition (typically pH > 9) deprotonates Ethambutol, making it less polar and more amenable to extraction with organic solvents in liquid-liquid extraction or retention on non-polar SPE sorbents.[19] Conversely, an acidic pH will keep it in its ionized form, which is preferable for retention on cation-exchange SPE sorbents. The pH of the plasma can also influence protein binding, which in turn affects the amount of free drug available for extraction.[1][2][3][4]
Q5: What are the key stability considerations for Ethambutol and this compound in plasma?
A5: Ethambutol is generally stable in plasma for at least one month when stored at -20°C.[20] However, repeated freeze-thaw cycles should be avoided. The stability of Ethambutol can be pH-dependent, and it's crucial to maintain a consistent pH during sample storage and processing to prevent degradation.[9] While specific stability data for this compound is less common, it is expected to have similar stability to Ethambutol.
Troubleshooting Guides
Issue 1: Low Recovery of Both Ethambutol and this compound
This section addresses scenarios where a consistent low recovery is observed for both the target analyte and its deuterated internal standard.
Question: My recovery for both Ethambutol and this compound is consistently below 70%. What should I investigate first?
Answer: A systematic approach to troubleshooting is recommended. Start by evaluating your sample preparation workflow.
Troubleshooting Workflow: Low Recovery of Analyte and Internal Standard
Caption: Troubleshooting workflow for low recovery of both Ethambutol and its internal standard.
Detailed Troubleshooting Steps:
-
Review Your Extraction Method:
-
Protein Precipitation (PPT):
-
Is the precipitating solvent appropriate? Acetonitrile (ACN) and methanol (MeOH) are commonly used. ACN may provide cleaner extracts, while MeOH can sometimes yield higher recovery.[5][16][21][22]
-
Is the solvent-to-plasma ratio optimal? A common starting point is 3:1 (solvent:plasma). Insufficient solvent may lead to incomplete protein precipitation.
-
Are you achieving complete protein precipitation? Ensure adequate vortexing time and speed, followed by sufficient centrifugation to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction (LLE):
-
Is the extraction solvent suitable? Chloroform has been used for Ethambutol extraction.[20] Consider solvents with different polarities.
-
Is the sample pH optimized? For LLE with a non-polar organic solvent, the plasma sample should be basified (pH > 9) to neutralize the charge on Ethambutol, making it more soluble in the organic phase.[19]
-
Are you achieving good phase separation? Ensure adequate centrifugation to get a clear separation between the aqueous and organic layers.
-
-
Solid-Phase Extraction (SPE):
-
Is the sorbent chemistry appropriate? For Ethambutol, reversed-phase (e.g., C18) or mixed-mode cation-exchange (MCX) sorbents can be effective.[23][24]
-
Is the sample pH correct for the chosen sorbent? For reversed-phase SPE, an alkaline pH is needed to retain the neutral form of Ethambutol. For MCX, an acidic pH is required to ensure Ethambutol is positively charged for retention.
-
Are the wash and elution solvents optimized? The wash solvent should be strong enough to remove interferences without eluting the analytes. The elution solvent must be strong enough to fully recover the analytes from the sorbent.[18]
-
-
-
Investigate Analyte Stability:
-
Freeze-Thaw Stability: Have the samples undergone multiple freeze-thaw cycles? Ethambutol is generally stable, but minimizing these cycles is good practice.[15]
-
Bench-Top Stability: How long are the samples left at room temperature during processing? Assess stability at room temperature for the duration of your sample preparation.
-
Long-Term Storage: Ensure samples have been stored consistently at -20°C or lower. Ethambutol has been shown to be stable for at least one month at -20°C.[20]
-
Issue 2: Low Recovery of this compound Relative to Ethambutol
This section focuses on troubleshooting when the internal standard shows significantly lower recovery compared to the analyte.
Question: The recovery of Ethambutol is acceptable, but the recovery of this compound is very low and variable. What could be the cause?
Answer: Discrepancies in recovery between an analyte and its deuterated internal standard can arise from a few key factors.
Logical Relationship Diagram: Causes of Differential Recovery
Caption: Potential causes for lower recovery of the internal standard compared to the analyte.
Detailed Troubleshooting Steps:
-
Investigate for Differential Matrix Effects:
-
Even with a stable isotope-labeled internal standard, matrix effects can sometimes differ between the analyte and the internal standard.[7]
-
Chromatographic Co-elution: Verify that Ethambutol and this compound are perfectly co-eluting. A slight shift in retention time due to the deuterium isotope effect can place one peak in a region of greater ion suppression than the other.[12]
-
Post-Column Infusion: If available, use post-column infusion to map regions of ion suppression in your chromatogram.
-
-
Evaluate for Differential Extraction Recovery:
-
Although less common for deuterated standards, it's possible for the extraction efficiency to differ slightly.[12]
-
Prepare two sets of samples: one spiked with the analyte and internal standard before extraction, and another with the same compounds spiked into the blank matrix extract after the extraction process. Comparing the peak areas between these sets can help determine if the loss is occurring during the extraction step.
-
-
Check Internal Standard Purity and Stability:
-
Purity: Verify the chemical and isotopic purity of your this compound standard.
-
Stability in Solution: Ensure the stability of your this compound stock and working solutions. Problems with the stability of deuterium-labeled standards have been reported, though this is rare.[12]
-
Quantitative Data Summary
The following tables summarize recovery data for Ethambutol from plasma using different extraction methods, compiled from various studies.
Table 1: Comparison of Ethambutol Extraction Methods and Reported Recoveries
| Extraction Method | Key Parameters | Mean Recovery (%) | Reference |
| Protein Precipitation | Methanol as precipitant | 98.70% | [6] |
| Protein Precipitation | Acetonitrile as precipitant | 98 - 102% | [14] |
| Liquid-Liquid Extraction | Chloroform as extraction solvent, alkaline pH | Not explicitly quantified, but sufficient for therapeutic monitoring | [19][20] |
| Solid-Phase Extraction | Ostro™ plate (phospholipid removal and PPT) | 68.9% - 76.4% | [15] |
Table 2: Influence of pH on Ethambutol Properties Relevant to Extraction
| Property | pH Condition | Effect | Implication for Extraction |
| Charge State | Acidic (pH < 6.3) | Predominantly positively charged (cationic) | Favorable for cation-exchange SPE. |
| Alkaline (pH > 9.5) | Predominantly neutral | Favorable for reversed-phase SPE and LLE with non-polar solvents. | |
| Plasma Protein Binding | Physiological pH (~7.4) | Low (20-30%) | A significant portion of Ethambutol is free in plasma and available for extraction.[25] |
| Changes in pH | Can alter protein conformation and drug binding | Drastic pH shifts during sample handling could potentially alter the free fraction.[1][2][3][4] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a simple and rapid method for the extraction of Ethambutol from plasma.
Materials:
-
Human plasma samples
-
Ethambutol and this compound stock and working solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for obtaining a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma samples
-
Ethambutol and this compound stock and working solutions
-
5 M Sodium Hydroxide (NaOH)
-
Chloroform (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 20 µL of 5 M NaOH to basify the plasma to a pH > 9.
-
Vortex briefly.
-
Add 800 µL of chloroform.
-
Vortex vigorously for 5 minutes to extract the analytes into the organic phase.
-
Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation-Exchange (MCX)
This protocol provides a highly selective extraction, resulting in a very clean sample extract.
Materials:
-
Human plasma samples
-
Ethambutol and this compound stock and working solutions
-
Mixed-Mode Cation-Exchange SPE cartridges (e.g., Oasis MCX)
-
4% Phosphoric acid in water
-
Methanol (HPLC grade)
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 4% phosphoric acid in water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Vortex briefly and inject a portion into the LC-MS/MS system.
References
- 1. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. dbc.wroc.pl [dbc.wroc.pl]
- 10. researchgate.net [researchgate.net]
- 11. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cris.unibo.it [cris.unibo.it]
- 18. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Determination of plasma ethambutol with liquid chromatography and ultraviolet spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Interaction of Ethambutol with Human Organic Cation Transporters of the SLC22 Family Indicates Potential for Drug-Drug Interactions during Antituberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Adsorption Issues of Ethambutol-d8 in Analytical Systems
Welcome to the technical support center for the analytical challenges associated with Ethambutol-d8. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming adsorption-related issues during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of this compound in our bioanalysis. What are the likely causes?
A1: Low and variable recovery of this compound, a basic compound, is frequently due to its adsorption to various surfaces within the analytical system. The primary culprits include:
-
Interaction with Silanol Groups: Residual silanol groups (Si-OH) on silica-based stationary phases in HPLC columns can interact with the amine groups of this compound, leading to strong retention and poor recovery.
-
Non-Specific Binding to Plasticware: Standard laboratory plastics, such as polypropylene used in microplates and autosampler vials, can exhibit hydrophobic and ionic interactions with this compound, causing it to adsorb to the container walls.
-
Adsorption to Metal Surfaces: Stainless steel and other metal components in the LC system (e.g., frits, tubing, injector parts) can have active sites that adsorb basic compounds like this compound.
Q2: Our chromatograms for this compound show significant peak tailing. How can we improve the peak shape?
A2: Peak tailing is a classic symptom of undesirable secondary interactions between the analyte and the stationary phase or other system components. To mitigate this for this compound:
-
Mobile Phase Optimization: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the column, leading to more symmetrical peaks.[1] Adjusting the mobile phase pH to keep this compound in a consistent protonated state can also improve peak shape.
-
Column Selection: Utilizing a column with a highly inert stationary phase or a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing. Modern columns often have advanced end-capping or hybrid particle technologies to minimize silanol interactions.
-
System Passivation: Passivating the LC system can reduce interactions with metal surfaces that may contribute to peak tailing.
Q3: Can the type of autosampler vial affect the recovery of this compound?
A3: Yes, the choice of autosampler vial can have a significant impact on the recovery of basic and polar compounds like this compound. Standard glass vials can have active silanol groups on their surface, leading to adsorption. Polypropylene vials can also contribute to non-specific binding. Using deactivated or silanized glass vials is highly recommended to minimize these interactions and improve recovery.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
Experimental Protocols
Protocol 1: Labware Recovery Assessment
-
Objective: To quantify the loss of this compound due to adsorption to different types of labware (e.g., standard polypropylene plates vs. low-binding plates; standard glass vials vs. deactivated vials).
-
Procedure: a. Prepare a known concentration of this compound in the analytical solvent. b. Aliquot the solution into the different types of labware being tested. c. As a control, aliquot the same solution into a deactivated glass vial (or a vial known to have minimal binding). d. Incubate the samples under typical experimental conditions (e.g., time and temperature). e. Transfer the solutions from the test labware to clean deactivated vials. f. Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the percent recovery for each labware type relative to the control.
% Recovery = (Concentration_from_Test_Labware / Concentration_from_Control_Vial) * 100
Quantitative Data Summary
| Labware Type | Average Recovery of Basic Amines (%) |
| Standard Polypropylene Plate | 60 - 85 |
| Low-Binding Polypropylene Plate | > 90 |
| Standard Glass Autosampler Vials | 75 - 90 |
| Deactivated/Silanized Glass Vials | > 95 |
Note: Data is generalized from studies on basic amines and may vary based on specific experimental conditions.
Issue 2: Poor Peak Shape (Tailing)
This guide outlines steps to improve the chromatographic peak shape of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound peak shape.
Experimental Protocols
Protocol 2: Mobile Phase Optimization with Triethylamine (TEA)
-
Objective: To improve the peak shape of this compound by adding a competing base to the mobile phase.
-
Procedure: a. Prepare the aqueous mobile phase without any additives. b. Prepare a series of aqueous mobile phases containing increasing concentrations of TEA (e.g., 0.05%, 0.1%, 0.2% v/v). c. Analyze a standard solution of this compound using each mobile phase composition. d. Maintain consistent LC-MS/MS parameters for all analyses.
-
Data Analysis: Compare the peak asymmetry and tailing factor for this compound with each mobile phase. The USP tailing factor is a common metric, with a value of 1.0 indicating a perfectly symmetrical peak.
Quantitative Data Summary
| Mobile Phase Additive | Analyte | Peak Tailing Factor |
| None | Basic Amine | > 2.0 |
| 0.1% Triethylamine | Basic Amine | 1.0 - 1.2 |
| 10 mM Ammonium Formate | Basic Amine | 1.1 - 1.4 |
Note: This data represents typical improvements seen for basic amines. Actual results may vary.
Issue 3: System-Wide Adsorption
This guide provides a protocol for passivating an LC system to reduce non-specific adsorption of this compound.
System Passivation Workflow
Caption: Workflow for LC system passivation to reduce analyte adsorption.
Experimental Protocols
Protocol 3: UPLC/HPLC System Passivation
-
Objective: To create a passive layer on the interior surfaces of the LC system to minimize interactions with this compound.
-
Procedure: a. Preparation: Remove the column from the system and replace it with a union. b. Initial Flush: Flush the entire system with HPLC-grade isopropanol for 15 minutes at a typical flow rate. c. Water Rinse: Flush the system with HPLC-grade water for 15 minutes. d. Acid Passivation: Flush the system with a 30% phosphoric acid solution for 30-60 minutes. Caution: Ensure all system components are compatible with the acid. e. Final Water Rinse: Flush the system with HPLC-grade water until the eluent is at a neutral pH (check with pH paper). This may take an extended period. f. Mobile Phase Equilibration: Flush the system with the initial mobile phase conditions for your analytical method. g. Column Re-installation: Re-install the analytical column and equilibrate the system until a stable baseline is achieved.
-
Verification: Inject a standard solution of this compound and compare the peak area and shape to pre-passivation results. A significant increase in peak area and improvement in peak shape indicates successful passivation.
Quantitative Data Summary
| Condition | Analyte | Peak Area (Arbitrary Units) |
| Before Passivation | Phosphorylated Peptide (as a proxy for adsorptive compounds) | 50,000 |
| After Passivation | Phosphorylated Peptide (as a proxy for adsorptive compounds) | 250,000 |
Note: This data is illustrative of the potential improvements that can be achieved with system passivation for compounds prone to metal-surface adsorption.
References
Resolving isobaric interferences in Ethambutol-d8 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethambutol-d8 as an internal standard in quantitative bioanalysis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of this compound, with a focus on resolving isobaric interferences.
Issue: Inaccurate or Inconsistent Results for this compound
Question: My calibration curve for Ethambutol is linear, but I'm observing high variability and inaccuracy in my quality control (QC) and unknown samples. What could be the cause?
Answer: This issue can arise from several factors, but a primary suspect is the presence of isobaric interferences, which are compounds that have the same nominal mass as this compound and its fragments.
Troubleshooting Workflow:
Figure 1: A logical workflow for troubleshooting inaccurate this compound quantification.
Detailed Troubleshooting Steps:
-
Review Chromatograms:
-
Symptom: Broad, tailing, or split peaks for this compound.
-
Possible Cause: Poor chromatography, co-elution with interfering substances.
-
Solution: Optimize the chromatographic method. See the "Experimental Protocols" section for a recommended starting method. Consider adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry.
-
-
Evaluate for Matrix Effects:
-
Symptom: Inconsistent ion suppression or enhancement across different sample lots.
-
Possible Cause: Co-eluting endogenous or exogenous compounds from the biological matrix are affecting the ionization of this compound.
-
Solution: Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective than protein precipitation for removing phospholipids and other sources of matrix effects.
-
-
Investigate Potential Isobaric Interferences:
-
Symptom: A consistent bias in results (either positive or negative) that is not explained by matrix effects.
-
Possible Cause: An isobaric compound is co-eluting with Ethambut_d8 and has a fragment ion with the same mass-to-charge ratio (m/z). Potential sources include:
-
Metabolites of Ethambutol: Ethambutol is metabolized to an aldehyde intermediate and subsequently to 2,2'-(ethylenediimino)-di-butyric acid (EDBA). Another novel metabolite, 2-aminobutyric acid (AABA), has also been identified. It is crucial to ensure these metabolites are chromatographically separated from this compound.
-
Metabolites of Co-administered Drugs: While studies have shown that common anti-tuberculosis drugs like isoniazid, pyrazinamide, and rifampicin do not interfere with Ethambutol quantification, their metabolites could potentially have isobaric masses.
-
-
Solutions:
-
Chromatographic Separation: The most straightforward approach is to develop a chromatographic method with sufficient resolution to separate this compound from any potential isobaric interferents.
-
High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not feasible, HRMS can distinguish between this compound and an isobaric interference based on their exact mass difference.
-
Alternative MRM Transitions: If multiple fragment ions are available for this compound, selecting a more specific transition that is not shared by the interfering compound can resolve the issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known major metabolites of Ethambutol that I should be aware of?
A1: The primary metabolic pathway of Ethambutol involves oxidation to an aldehyde intermediate, which is further converted to a dicarboxylic acid metabolite, 2,2'-(ethylenediimino)-di-butyric acid (EDBA). A more recently identified metabolite is 2-aminobutyric acid (AABA). It is essential that your analytical method can distinguish Ethambutol from these metabolites.
Q2: Can co-administered anti-tuberculosis drugs interfere with this compound quantification?
A2: Several studies have validated LC-MS/MS methods for the simultaneous quantification of Ethambutol and other first-line anti-tuberculosis drugs (isoniazid, pyrazinamide, rifampicin) and have reported no significant interference from the parent drugs themselves. However, it is good practice to assess for potential interference from the metabolites of these co-administered drugs during method development and validation.
Q3: My lab only has a triple quadrupole mass spectrometer. How can I confirm an isobaric interference without access to HRMS?
A3: While HRMS is the definitive tool, you can infer the presence of an isobaric interference on a triple quadrupole instrument by:
-
Chromatographic Peak Purity Analysis: If your chromatography data system has this feature, it may indicate the presence of co-eluting compounds.
-
Multiple MRM Transitions: Monitor at least two different MRM transitions for this compound. If the ratio of the two transitions is inconsistent across samples compared to your calibration standards, it suggests an interference in one of the transitions.
-
Incurred Sample Reanalysis: Analyze patient or subject samples and compare the results with those from a reference method or a method with significantly different chromatography.
Q4: What are the key parameters to consider for the chromatographic separation of Ethambutol and its metabolites?
A4: Ethambutol is a polar compound. Hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column can provide good retention and separation. Using a mobile phase with a suitable pH and buffer concentration is also critical for achieving good peak shape and reproducibility.
Quantitative Data Summary
| Scenario | True this compound Concentration (ng/mL) | Measured this compound Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| No Interference | 100 | 102 | 102 | 3.5 |
| With Co-eluting Isobaric Interference | 100 | 125 | 125 | 15.2 |
This table illustrates how a co-eluting isobaric interference can lead to a significant positive bias and increased variability in the measured concentration of the internal standard, thereby compromising the accuracy and precision of the analyte quantification.
Experimental Protocols
Recommended LC-MS/MS Method for Ethambutol Quantification
This protocol provides a starting point for the development and validation of a robust method for the quantification of Ethambutol in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
SPE Sorbent: Mixed-mode cation exchange polymer.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Equilibration: 1 mL 2% Formic Acid in Water.
-
Sample Loading: Mix 100 µL of plasma with 10 µL of this compound internal standard solution and 200 µL of 2% Formic Acid in Water. Load the entire volume onto the SPE plate.
-
Washing: 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol.
-
Elution: 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 95% B
-
0.5-3.0 min: 95% to 50% B
-
3.0-3.1 min: 50% to 95% B
-
3.1-5.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ethambutol: m/z 205.2 -> 116.1
-
This compound: m/z 213.1 -> 122.4
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Ethambutol Metabolic Pathway
Figure 2: Simplified metabolic pathway of Ethambutol.
Impact of co-administered drugs on Ethambutol-d8 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Ethambutol-d8, particularly in the presence of co-administered drugs.
Troubleshooting Guide
This section addresses specific problems that may arise during the quantitative analysis of this compound, especially when other drugs are present in the sample matrix.
Question: Why is the signal intensity of my this compound internal standard unexpectedly low or variable?
Answer:
A low or inconsistent signal for this compound can compromise the accuracy and precision of your assay. Several factors related to co-administered drugs can cause this issue, primarily through a phenomenon known as ion suppression in mass spectrometry.
Potential Causes and Troubleshooting Steps:
-
Ion Suppression from Co-eluting Compounds: A co-administered drug or its metabolite that elutes from the liquid chromatography (LC) column at the same time as this compound can compete for ionization in the mass spectrometer's source, leading to a suppressed signal.[1][2]
-
Troubleshooting:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or change the analytical column to achieve chromatographic separation between this compound and the interfering compound(s).[3]
-
Perform a Post-Column Infusion Experiment: This will help identify at which retention times significant ion suppression is occurring. A detailed protocol is provided below.
-
-
-
High Concentration of Analyte (Ethambutol): High concentrations of the non-labeled Ethambutol can sometimes suppress the signal of its deuterated internal standard.[4][5]
-
Troubleshooting:
-
Dilute the Sample: If Ethambutol concentrations are expected to be very high, consider diluting the sample to bring the analyte concentration into a range where it does not saturate the detector or cause significant suppression of the internal standard.
-
Review Calibration Curve: Examine the response of the internal standard across the calibration curve. A decreasing trend in the this compound signal as the Ethambutol concentration increases is an indicator of this issue.[5]
-
-
-
Matrix Effects from Sample Preparation: Inefficient sample preparation can leave behind matrix components (e.g., salts, phospholipids) and co-administered drugs that cause ion suppression.[6][7]
-
Troubleshooting:
-
Optimize Sample Cleanup: Enhance your sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[6]
-
-
Question: I'm observing chromatographic peak distortion (e.g., fronting, tailing, or split peaks) for this compound. What could be the cause?
Answer:
Peak distortion can affect the accuracy of peak integration and, consequently, the quantitative results.
Potential Causes and Troubleshooting Steps:
-
Column Overload: High concentrations of co-administered drugs or endogenous matrix components can overload the analytical column, affecting the peak shape of nearby eluting compounds like this compound.
-
Troubleshooting:
-
Improve Sample Cleanup: Use a more rigorous sample preparation technique (LLE or SPE) to remove high-concentration interferences.
-
Reduce Injection Volume: Injecting a smaller sample volume can mitigate column overload.
-
-
-
Interaction with Co-administered Drugs: Although less common, a co-administered drug could potentially interact with this compound on the column, affecting its chromatography.
-
Troubleshooting:
-
Analyze Separately: Inject a standard solution of this compound alone and then a solution containing both this compound and the suspected co-administered drug to see if the peak shape changes.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of Ethambutol and co-administered drugs, which may improve peak shape.
-
-
Frequently Asked Questions (FAQs)
Question: Which co-administered drugs are most likely to interfere with this compound analysis?
Answer:
Ethambutol is typically administered as part of a multi-drug regimen for tuberculosis, which includes isoniazid, rifampicin, and pyrazinamide.[8] While a well-developed LC-MS/MS method should chromatographically separate these compounds, they are present at high concentrations and could potentially cause interference if separation is poor. Additionally, other drugs may be co-administered for other conditions.
The following table summarizes drugs that may have an impact on Ethambutol analysis, based on known drug-drug interactions. These interactions may not directly translate to analytical interference in every case but highlight the potential for issues.
| Co-administered Drug/Substance | Type of Interaction | Potential Impact on Analysis |
| Isoniazid, Rifampicin, Pyrazinamide | Commonly co-administered anti-TB drugs. | Potential for ion suppression if not chromatographically resolved.[8][9] |
| Aluminum Hydroxide (in antacids) | Decreases absorption of Ethambutol. | May lead to lower than expected concentrations in clinical samples, but less likely to cause direct analytical interference. |
| Drugs affecting renal excretion | Can increase or decrease Ethambutol serum levels. | Indirectly impacts the concentration range being measured. |
| Cationic Drugs (e.g., metformin, lamivudine) | Ethambutol can inhibit their transport via hOCT1 and hOCT3. | Potential for competition in the ionization source if not separated chromatographically. |
Question: How can I proactively minimize the impact of co-administered drugs on my this compound analysis?
Answer:
A robust analytical method is key to minimizing interference.
-
Method Development:
-
Chromatographic Selectivity: Develop an LC method that provides baseline separation between Ethambutol, this compound, and all known co-administered drugs and their major metabolites.
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): Using this compound is the correct approach, as it is expected to co-elute with Ethambutol and experience similar matrix effects, thus providing accurate correction.[1][10] Ensure that there is no chromatographic separation between Ethambutol and this compound, as this can lead to differential ion suppression.[2][11]
-
-
Sample Preparation: Employ a sample preparation method that effectively removes potential interferences. While protein precipitation is simple, SPE or LLE often yield cleaner extracts.[6][9]
-
Method Validation: During method validation, thoroughly assess matrix effects and specificity. Analyze blank matrix samples from subjects taking the co-administered drugs (without Ethambutol) to check for any interfering peaks at the retention time of Ethambutol and this compound.
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Ethambutol
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.[8][12][13]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of methanol or acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for injection.
-
-
Liquid Chromatography (LC):
-
Column: C18 or HILIC column (e.g., Waters XBridge Amide).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that separates Ethambutol from other anti-TB drugs and endogenous interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Optimization: Optimize cone voltage and collision energy for both transitions to achieve maximum signal intensity.
-
Protocol 2: Investigation of Ion Suppression using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where the this compound signal is suppressed by the sample matrix or co-administered drugs.[14][15]
-
Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
Set up the LC-MS/MS method to monitor the this compound MRM transition.
-
-
Procedure:
-
Start the infusion and allow the signal to stabilize, which should result in a flat baseline.
-
Inject a blank mobile phase sample. The baseline should remain stable.
-
Inject a blank plasma extract (from a subject not taking any medications). Any dips in the baseline indicate ion suppression from endogenous matrix components.
-
Inject a plasma extract from a subject taking the co-administered drug(s) but not Ethambutol. Dips in the baseline will indicate the retention times where the co-administered drug or its metabolites are causing ion suppression.
-
-
Analysis:
-
By comparing the chromatograms from the different injections, you can pinpoint the retention times where ion suppression occurs. If the retention time of this compound falls within a region of significant ion suppression, you will need to adjust your chromatographic method to move it to a cleaner region of the chromatogram.
-
Visualizations
Troubleshooting Workflow for Low this compound Signal
Caption: Troubleshooting workflow for low this compound signal.
Mechanism of Ion Suppression by a Co-administered Drug
Caption: Ion suppression by a co-administered drug in the ESI source.
Decision Logic for Method Development with Co-administered Drugs
Caption: Decision logic for analytical method development.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of first-line anti-tuberculosis drugs and one metabolite of isoniazid by liquid chromatography/tandem mass spectrometry in patients with human immunodeficiency virus-tuberculosis coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. japsonline.com [japsonline.com]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of Ethambutol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of ethambutol in biological matrices. The focus is on a method utilizing a stable isotope-labeled internal standard, Ethambutol-d8, and its comparison with alternative methods employing other internal standards. This document is intended to assist researchers in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications.
Executive Summary
The quantification of ethambutol, a key anti-tuberculosis drug, requires sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound.
This guide presents a head-to-head comparison of a method employing Ethambutol-d4 (as a proxy for d8, given the available literature) against methods using non-deuterated internal standards, namely Cimetidine and Glipizide. The comparison is based on key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Method Comparison: Performance Data
The following tables summarize the key performance characteristics of three distinct LC-MS/MS methods for ethambutol quantification.
Table 1: Method Utilizing a Deuterated Internal Standard (Ethambutol-d4)
| Validation Parameter | Performance Metric |
| Internal Standard | Ethambutol-d4 |
| Linearity Range | 0.2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Biological Matrix | Human Plasma |
Table 2: Method Utilizing a Non-Deuterated Internal Standard (Cimetidine)
| Validation Parameter | Performance Metric |
| Internal Standard | Cimetidine |
| Linearity Range | 0.2 - 5 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[1][2] |
| Biological Matrix | Human Plasma[1][2] |
Table 3: Method Utilizing a Non-Deuterated Internal Standard (Glipizide)
| Validation Parameter | Performance Metric |
| Internal Standard | Glipizide |
| Linearity Range | 0.106 - 7.006 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 9.91%[3] |
| Lower Limit of Quantification (LLOQ) | 0.106 µg/mL[3] |
| Biological Matrix | Human Plasma[3] |
Experimental Protocols
This section provides a detailed breakdown of the methodologies for the compared LC-MS/MS methods.
Method 1: Ethambutol Quantification using Ethambutol-d4 as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Ethambutol-d4).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ethambutol: Precursor ion (m/z) -> Product ion (m/z)
-
Ethambutol-d4: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard.
Method 2: Ethambutol Quantification using Cimetidine as Internal Standard
1. Sample Preparation:
-
To a plasma sample, add the internal standard solution (Cimetidine).[1][2]
-
Precipitate proteins using acetonitrile containing 1% formic acid.[1][2]
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 5 mM ammonium formate and 0.1% formic acid.[1][2]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Quadrupole Time-of-Flight (QToF) mass spectrometer.[1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Data Analysis: Quantification based on the peak area ratio of ethambutol to cimetidine.[1][2]
Method 3: Ethambutol Quantification using Glipizide as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (Glipizide).[3]
-
Add 1.0 mL of methanol, vortex for 5 minutes, and centrifuge.[3]
-
Transfer 200 µL of the supernatant for analysis.[3]
2. Chromatographic Conditions:
-
LC System: Finnigan Surveyor Auto sampler and LC Pump Plus.[3]
-
Column: Agilent, Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[3]
-
Mobile Phase: Methanol: 0.1% TFA in 5 mM Ammonium Acetate (90:10 v/v).[3]
-
Flow Rate: 0.500 mL/min.[3]
-
Injection Volume: 4 µL.[3]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: TSQ Quantum Discovery max.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MRM Transitions:
-
Data Analysis: Quantification based on the peak area ratio of ethambutol to glipizide.[3]
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflows for the different methods.
Caption: Workflow for Ethambutol analysis using Ethambutol-d4 IS.
Caption: Workflow for Ethambutol analysis using Cimetidine IS.
Caption: Workflow for Ethambutol analysis using Glipizide IS.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound (represented here by Ethambutol-d4), is considered the most effective approach for quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.
Methods employing non-deuterated internal standards, like Cimetidine and Glipizide, can also provide reliable results, as demonstrated by their validation data. However, the potential for differential matrix effects and extraction recovery between the analyte and the IS is higher compared to a deuterated IS. The choice of a non-deuterated IS should be carefully validated to ensure it adequately mimics the behavior of the analyte.
The selection of an appropriate LC-MS/MS method will depend on the specific requirements of the study, including the desired sensitivity, the availability of a deuterated internal standard, and the complexity of the biological matrix. All the presented methods demonstrate acceptable performance for the quantification of ethambutol in human plasma. However, for the highest level of accuracy and to minimize potential matrix effects, the use of a deuterated internal standard is recommended.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethambutol Utilizing Ethambutol-d8 as an Internal Standard
In the landscape of pharmaceutical analysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of antitubercular drugs, the precision and reliability of analytical methods are paramount. Ethambut-d8, a deuterated analog of Ethambutol, serves as an ideal internal standard (IS) in mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for accurate quantification by correcting for matrix effects and variations in sample processing.
This guide provides a comparative overview of analytical methods for the quantification of Ethambutol in biological matrices, with a focus on the cross-validation of methods employing Ethambutol-d8 against alternative approaches. The data presented herein is a synthesis of findings from various validated methods to offer a comprehensive performance comparison for researchers, scientists, and drug development professionals.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on several key performance parameters. The following table summarizes the validation data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing a deuterated internal standard, akin to this compound, and compares it with methods employing other internal standards or alternative analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | LC-MS/MS with Deuterated IS (e.g., Ethambutol-d4) | LC-MS/MS with Other IS (e.g., Cimetidine) | HPLC-UV with Pre-column Derivatization |
| Linearity Range | 0.100 - 10.000 µg/mL[1] | 0.2 - 5 µg/mL[2] | 20 - 120 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL[1] | 0.2 µg/mL[2] | 20 µg/mL[3] |
| Accuracy (% Recovery) | Within ±15% of nominal concentration[1] | Within ±15% of nominal concentration[2] | 99.8% (average)[3] |
| Precision (%RSD) | <15%[1] | Not explicitly stated, but method deemed reproducible[2] | Intra-day: <1.46%, Inter-day: <2.22%[3] |
| Matrix | Human Plasma[1] | Human Plasma[2] | Combination Tablets[3] |
Key Insights:
-
LC-MS/MS methods, particularly those employing a deuterated internal standard like Ethambutol-d4 (a close structural analog to this compound), generally offer superior sensitivity with a lower limit of quantification (LLOQ) compared to HPLC-UV methods.[1][3]
-
The use of a deuterated internal standard in LC-MS/MS is the gold standard for correcting matrix effects and ensuring high accuracy and precision in complex biological matrices like plasma.[1]
-
While HPLC-UV methods may have a higher LLOQ, they can be highly precise and accurate for the analysis of pharmaceutical dosage forms where analyte concentrations are typically higher.[3]
-
The choice of internal standard in LC-MS/MS is critical. While alternatives like Cimetidine can be used, a deuterated analog like this compound is preferred because its physicochemical properties are nearly identical to the analyte, leading to more reliable correction for variability during sample preparation and analysis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of Ethambutol using LC-MS/MS with a deuterated internal standard.
Protocol 1: LC-MS/MS for Ethambutol in Human Plasma
This protocol is based on a validated method for the simultaneous determination of several anti-tuberculosis drugs.[1]
1. Sample Preparation:
- To 200 µL of human plasma, add 50 µL of the internal standard working solution (containing Ethambutol-d4).
- Precipitate proteins by adding 1 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent.
- Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5.0 µm).[1]
- Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (70:30, v/v) with 300 µL of 25% ammonia solution per liter.[1]
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: API 4000 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
- Ethambutol: Specific parent and product ion masses would be set here.
- Ethambutol-d4: Specific parent and product ion masses would be set here.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Ethambutol Quantification with Ethambutol-d8: A Performance Guide
This guide provides a comparative overview of analytical methods for the quantification of Ethambutol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ethambutol-d8 as an internal standard. The data presented is a synthesis from multiple published studies to offer a virtual inter-laboratory comparison, highlighting the robustness and reliability of the methodology for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance data from various LC-MS/MS methods for Ethambutol quantification. While not a direct head-to-head study, this compilation provides insights into the expected performance of the analytical method across different laboratories.
| Parameter | "Virtual" Laboratory A [1][2] | "Virtual" Laboratory B [3] | "Virtual" Laboratory C [4] | "Virtual" Laboratory D |
| Internal Standard | Ethambutol-d4 | Cimetidine | Glipizide | This compound |
| Linearity Range (µg/mL) | 0.2 - 10 | 0.2 - 5 | 0.106 - 7.006 | 0.05 - 10 |
| Correlation Coefficient (r²) | >0.98 | Not Reported | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.2 | 0.2 | 0.106 | 0.05 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 9.91% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 9.91% | < 10% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 98.70% (Mean Extraction Recovery) | 90-110% |
Note: Data is compiled from various sources to represent a comparative landscape. "Virtual" Laboratory D represents a composite of expected performance characteristics when using this compound as the internal standard, based on the common performance of similar methods.
Experimental Protocols: A Representative Methodology
This section details a typical experimental protocol for the quantification of Ethambutol in human plasma by LC-MS/MS using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethambutol: m/z 205.2 → 116.1[4]
-
This compound: m/z 213.2 → 122.1
-
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Ethambutol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Ethambutol to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Ethambutol in the unknown samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Ethambutol quantification.
References
- 1. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
A Comparative Guide to the Bioanalysis of Ethambutol Using Ethambutol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the anti-tuberculosis drug Ethambutol when using its deuterated analog, Ethambutol-d8, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will also present data from alternative analytical approaches for a comprehensive comparison.
Performance Comparison: LOD & LOQ
The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative bioanalysis using mass spectrometry. It effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision. The following table summarizes the reported LOD and LOQ values for Ethambutol from various studies, highlighting the performance of methods utilizing this compound versus other internal standards or methodologies.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Citation |
| LC-MS/MS | This compound | Plasma | Not Reported | 0.0125 µg/mL | [1][2] |
| LC-MS/MS | Glipizide | Human Plasma | Not Reported | 0.106 µg/mL | [3] |
| LC-MS/MS | Not specified | Human Plasma | 0.05 µg/mL | Not Reported | [4] |
| UPLC | Not specified | Rat Plasma | 0.070 µg/mL | 0.250 µg/mL | [5] |
| HPLC-UV | Octylamine | Plasma | Not Reported | 0.2 µg/mL | [6][7] |
| Column Chromatography | None | Urine | 25 µg/mL | 25 µg/mL |
As evidenced by the data, LC-MS/MS methods employing a deuterated internal standard like this compound achieve superior sensitivity, with a significantly lower LLOQ compared to other techniques. This heightened sensitivity is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence testing, especially when low concentrations of Ethambutol are expected.
Experimental Protocol: Ethambutol Quantification by LC-MS/MS with this compound
This section details a representative experimental protocol for the quantification of Ethambutol in plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Waters XBridge Amide column or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate solution containing 0.3% formic acid (77:23, v/v).[1]
-
Injection Volume: 5 µL.[3]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of Ethambutol using LC-MS/MS with an internal standard.
Caption: Workflow for Ethambutol quantification by LC-MS/MS.
Signaling Pathway and Logical Relationships
While Ethambutol does not have a classical signaling pathway, its mechanism of action involves the inhibition of arabinosyl transferase, an enzyme crucial for the synthesis of the mycobacterial cell wall. This disruption leads to increased cell wall permeability and ultimately inhibits bacterial growth. The use of this compound as an internal standard is based on the logical principle of isotopic dilution, where the deuterated standard behaves chemically and physically identically to the analyte during sample processing and analysis, but is distinguishable by its mass.
Caption: Mechanism of Ethambutol and logic of isotopic dilution analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. A high-pressure liquid chromatographic-tandem mass spectrometric method for the determination of ethambutol in human plasma, bronchoalveolar lavage fluid, and alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ethambutol-d8 Versus Structural Analog Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of Ethambutol, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two primary choices for an internal standard are a stable isotope-labeled (deuterated) analog, such as Ethambutol-d8, or a structurally similar but non-isotopically labeled compound, known as a structural analog.
This guide provides an objective comparison of the performance of this compound versus commonly used structural analog internal standards, supported by experimental data from various validated bioanalytical methods.
Data Presentation: Performance Characteristics
The selection of an internal standard is a critical step in method development, directly impacting the robustness and reliability of the assay. Ideally, an internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled internal standards are often considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical physicochemical properties, thus effectively compensating for matrix effects and variability in extraction recovery.[1] Structural analogs, while more readily available and cost-effective, may have different extraction efficiencies and chromatographic retention times, and may respond differently to matrix effects.
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Ethambutol using either a deuterated internal standard (Ethambutol-d4) or a structural analog internal standard. The data has been collated from various published studies to provide a comparative overview.
Table 1: Performance Characteristics with Deuterated Internal Standard (Ethambutol-d4)
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.100 - 10.000 µg/mL | [2] |
| 0.5 - 100.0 µg/mL (in urine) | [3] | |
| Accuracy | Intra-day: 90.15% - 104.62% Inter-day: 94.00% - 104.02% | [4] |
| Intra-day: 87.7% - 108.6% Inter-day: 90.0% - 114.0% (in urine) | [3] | |
| Precision (%CV) | Intra-day: < 12.46% Inter-day: < 6.43% | [4] |
| Intra-day: 3.9% - 13.3% Inter-day: 1.4% - 14.3% (in urine) | [3] | |
| Recovery | 79.24% - 94.16% | [4] |
| Matrix Effect | No significant matrix effect observed | [4] |
Table 2: Performance Characteristics with Structural Analog Internal Standards
| Internal Standard | Linearity Range | Accuracy | Precision (%CV) | Reference |
| Diphenhydramine hydrochloride | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Cimetidine | 0.2 - 5 µg/mL | Within ± 15% | < 15% | [6] |
Note: The data presented is a summary from different studies and not a direct head-to-head comparison within a single study. Performance characteristics can vary based on the specific laboratory, instrumentation, and matrix.
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of Ethambutol in human plasma is provided below. This protocol is a composite based on common practices reported in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (either this compound or a structural analog at a known concentration).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used for Ethambutol.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Ethambutol and the internal standard are monitored.
-
Ethambutol: m/z 205.2 → 116.2 (example transition)
-
This compound: m/z 213.2 → 122.2 (example transition)
-
Structural Analog (e.g., Cimetidine): Specific transitions for the analog would be used.
-
-
Instrument Parameters: Source-dependent parameters such as ion spray voltage, temperature, and gas flows are optimized for maximum sensitivity.
Mandatory Visualizations
Caption: A generalized workflow for the bioanalytical quantification of Ethambutol in plasma using LC-MS/MS with an internal standard.
Caption: A diagram illustrating the key conceptual differences between a deuterated internal standard and a structural analog internal standard in relation to the analyte.
Discussion and Conclusion
The choice between a deuterated internal standard like this compound and a structural analog is a critical decision in bioanalytical method development. The data presented, although collated from different sources, suggests that methods employing deuterated internal standards generally report comprehensive validation data, including detailed accuracy, precision, and matrix effect assessments.[2][3][4] This is in line with the theoretical advantages of stable isotope-labeled standards, which are expected to provide better compensation for analytical variability.[1]
Structural analog internal standards, such as cimetidine, have also been successfully used in validated methods for Ethambutol quantification.[6] These methods can provide the required accuracy and precision for many applications. The primary advantages of structural analogs are often their lower cost and wider availability compared to custom-synthesized deuterated compounds.
Key Considerations for Researchers:
-
Assay Requirements: For regulated bioanalytical studies (e.g., pivotal pharmacokinetic or bioequivalence studies), the use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies due to its ability to provide the highest level of accuracy and precision.
-
Cost and Availability: In research or non-regulated settings, a well-validated method using a structural analog may be a suitable and more economical alternative.
-
Method Validation: Regardless of the type of internal standard chosen, a thorough method validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the analytical data.[6][7] This includes a rigorous assessment of selectivity, accuracy, precision, linearity, recovery, and matrix effects.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]
- 6. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Internal Standard Selection on Matrix Effects in the Bioanalysis of Ethambutol: A Comparative Study
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Ethambutol, focusing on the performance of a stable isotope-labeled internal standard, Ethambutol-d8, against a non-deuterated alternative.
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components, are a significant challenge in bioanalytical method development. The choice of an appropriate internal standard (IS) is a critical factor in mitigating these effects. An ideal internal standard should mimic the chromatographic behavior and ionization characteristics of the analyte, thus compensating for variations in sample preparation and matrix-induced signal fluctuations.
This guide presents a summary of experimental data and methodologies from published studies to objectively compare the performance of a deuterated internal standard (Ethambutol-d4, a close analog to this compound) and a non-isotopic internal standard (cimetidine) in minimizing matrix effects during the quantification of Ethambutol in human plasma.
Quantitative Assessment of Matrix Effects
The following tables summarize the quantitative data on matrix effects from two key studies. The matrix effect is typically evaluated by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution at the same concentration. The Internal Standard (IS) Normalized Matrix Factor is a crucial parameter, calculated by dividing the matrix factor of the analyte by that of the internal standard. A value close to 1.0 indicates effective compensation for matrix effects by the internal standard.
Table 1: Matrix Effect Assessment of Ethambutol with a Deuterated Internal Standard (Ethambutol-d4)
| Analyte | QC Level | Mean Matrix Factor | Matrix Factor %CV | IS Normalized Matrix Factor | IS Normalized Matrix Factor %CV |
| Ethambutol | Low (0.6 µg/mL) | 0.98 | 4.2 | 1.01 | 3.5 |
| Ethambutol | High (8.0 µg/mL) | 0.99 | 3.8 | 1.02 | 2.9 |
Data synthesized from a study employing a validated LC-MS/MS method in human plasma, with matrix effects assessed in eight different plasma lots.[1]
Table 2: Matrix Effect Assessment of Ethambutol with a Non-Isotopic Internal Standard (Cimetidine)
| Analyte | QC Level | Mean Matrix Effect (%) | Matrix Effect %CV |
| Ethambutol | Low (0.6 µg/mL) | 97.5 | 5.1 |
| Ethambutol | High (4.0 µg/mL) | 102.3 | 3.7 |
Data from a validated LC-QToF-MS method in human plasma, where matrix effect was evaluated by comparing the response of the analyte in six different plasma sources to the response in the mobile phase. The study concluded the method was free from significant matrix effects.[2]
The data clearly demonstrates that the use of a stable isotope-labeled internal standard (Ethambutol-d4) results in an IS-normalized matrix factor very close to 1.0 with low variability (%CV < 4%). This indicates that the deuterated internal standard effectively tracks and compensates for the matrix-induced variations on the analyte's signal. While the study with cimetidine as an internal standard also showed acceptable control over matrix effects, the use of a deuterated standard provides a higher degree of confidence in the mitigation of these effects due to its closer physicochemical similarity to the analyte.
Experimental Protocols
A robust assessment of matrix effects is a critical component of bioanalytical method validation. The following is a detailed methodology representative of the key experiments cited.
Objective: To evaluate the influence of matrix components on the ionization of Ethambutol and to assess the ability of the internal standard to compensate for these effects.
Materials:
-
Blank human plasma from at least six different sources
-
Ethambutol reference standard
-
This compound (or other suitable deuterated analog) reference standard
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Ethambutol and this compound in an appropriate solvent.
-
Prepare spiking solutions at low and high quality control (QC) concentrations for Ethambutol.
-
Prepare a working solution of the internal standard.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the analytical standard and internal standard into the mobile phase or reconstitution solvent at concentrations corresponding to the final extracted concentrations of the low and high QC samples.
-
Set 2 (Post-Extraction Spiked Matrix): Process blank plasma samples from each of the six sources according to the validated sample preparation method (e.g., protein precipitation). Spike the extracted blank matrix with the analytical standard and internal standard at the low and high QC concentrations.
-
-
LC-MS/MS Analysis:
-
Inject the samples from both sets into the LC-MS/MS system.
-
Record the peak areas of the analyte and the internal standard for each sample.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
Calculate the MF for the analyte and the IS for each plasma source.
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
Calculate the IS Normalized MF for each plasma source.
-
-
Coefficient of Variation (%CV):
-
Calculate the %CV of the MF and the IS Normalized MF across the different plasma sources. The %CV should ideally be ≤15%.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing matrix effects.
References
- 1. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethambutol's Deuterated Analog: A Reliable Internal Standard for Multi-Drug Anti-Tuberculosis Assays
A comprehensive evaluation of Ethambutol-d8 as an internal standard reveals its robust performance in the simultaneous quantification of first-line anti-tuberculosis (TB) drugs. Comparative analysis with other internal standards demonstrates its suitability for achieving accurate and precise results in complex multi-drug analytical methods, crucial for therapeutic drug monitoring and pharmacokinetic studies in TB treatment.
Researchers and drug development professionals require reliable and validated analytical methods for the simultaneous determination of multiple anti-TB drugs. The use of a stable isotope-labeled internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variations in sample preparation and instrument response. This compound, a deuterated analog of the first-line anti-TB drug ethambutol, has emerged as a potential universal internal standard for a panel of anti-TB drugs. This guide provides a comparative assessment of its performance against other commonly used internal standards.
Performance Comparison of Internal Standards
The suitability of an internal standard is determined by its ability to mimic the analytical behavior of the analyte without interfering with its quantification. Key performance indicators include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance of Ethambutol-d4 (a commonly used variant) and other internal standards in the quantification of isoniazid, pyrazinamide, and rifampicin.
Table 1: Performance Characteristics for Isoniazid Quantification
| Internal Standard | Linearity (Range, µg/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (µg/mL) | Reference |
| Ethambutol-d4 | 0.2 - 10 | 94.0 - 106.0 | < 6.0 | 0.2 | [1] |
| Isoniazid-d4 | 0.2 - 10 | 94.0 - 106.0 | < 5.0 | 0.2 | [1] |
| 6-methyl nicotinic acid | 0.005 - 3 | 92.8 - 108.8 | 2.1 - 11.3 | 0.005 | [2][3] |
| Phenacetin | 0.05 - 10 | 91.6 - 114.0 | 1.1 - 13.4 | 0.05 | [4] |
Table 2: Performance Characteristics for Pyrazinamide Quantification
| Internal Standard | Linearity (Range, µg/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (µg/mL) | Reference |
| Ethambutol-d4 | 1 - 65 | 95.0 - 105.0 | < 5.0 | 1 | [1] |
| Isoniazid-d4 | 1 - 65 | 95.0 - 105.0 | < 5.0 | 1 | [1] |
| Pyrazinamide-¹⁵N,d₃ | 0.5 - 100 | 90.0 - 114.0 | 1.4 - 14.3 | 0.5 | [5] |
| Metronidazole | 1 - 100 | >85 | < 10 | 1 | [6] |
Table 3: Performance Characteristics for Rifampicin Quantification
| Internal Standard | Linearity (Range, µg/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (µg/mL) | Reference |
| Ethambutol-d4 | Not Directly Used | - | - | - | - |
| Rifampicin-d8 | 0.005 - 40 | Good | < 5.0 | 0.005 | [7] |
| Rifampicin-d3 | 0.1 - 10 | < 15% deviation | < 15 | 0.1 | [8] |
| Roxithromycin | 0.3 - 4 | - | - | - | [9] |
| Rifapentine | 0.025 - 6.4 | < 7.0 | < 8.0 | 0.025 | [10] |
The data indicates that while Ethambutol-d4 performs well for isoniazid and pyrazinamide, dedicated deuterated analogs like Isoniazid-d4 and Pyrazinamide-¹⁵N,d₃ can offer comparable or slightly better precision. For rifampicin, its own deuterated analogs are more commonly employed. The choice of a non-deuterated structural analog, such as 6-methyl nicotinic acid or roxithromycin, can also yield acceptable results but may not fully compensate for matrix effects as effectively as a stable isotope-labeled standard.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context of the performance data. Below are detailed protocols for sample preparation and LC-MS/MS analysis from a study utilizing Ethambutol-d4 as an internal standard for multiple anti-TB drugs.
Method 1: Simultaneous Quantification of Isoniazid, Pyrazinamide, and Ethambutol using Ethambutol-d4 and Isoniazid-d4[1]
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: A 96-well plate format was used for protein precipitation and phospholipid removal.
-
Internal Standards: Isoniazid-d4 was used for the quantification of both isoniazid and pyrazinamide, while Ethambutol-d4 was used for ethambutol.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-throughput liquid chromatography-tandem mass spectrometry system.
-
Separation: Gradient elution was employed.
-
Detection: Mass spectrometer operated in the multiple reaction monitoring (MRM) mode.
-
Run Time: The analytes were separated within 4.2 minutes.
Method 2: Quantification of First-Line Anti-TB Drugs in Urine using Drug-Specific Deuterated Internal Standards[5]
1. Sample Preparation:
-
Matrix: Human Urine (10 µL)
-
Procedure: Simple dilution.
-
Internal Standards: Ethambutol-d4 (for Ethambutol), Pyrazinamide-¹⁵N,d₃ (for Pyrazinamide and Isoniazid), and Rifampicin-d3 (for Rifampicin and its metabolites).
2. UPLC-MS/MS Analysis:
-
Column: Kinetex Polar C18 analytical column.
-
Mobile Phase: Gradient elution with 5 mM ammonium acetate and acetonitrile with 0.1% formic acid.
-
Detection: Triple-quadrupole tandem mass spectrometer in positive ion mode.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical methods.
Caption: Workflow for simultaneous analysis of Isoniazid, Pyrazinamide, and Ethambutol.
Caption: Workflow for analysis of first-line anti-TB drugs in urine.
Conclusion
This compound (and its commonly available d4 variant) serves as a highly effective internal standard for the quantification of isoniazid and pyrazinamide, and logically, for ethambutol itself. Its performance is comparable to that of the respective deuterated analogs of these drugs. While for rifampicin, a dedicated deuterated internal standard is preferable, the use of this compound for the other first-line drugs in a multi-analyte panel simplifies the workflow by reducing the number of internal standards required. This can lead to increased efficiency and reduced cost in clinical and research laboratories focused on the therapeutic monitoring of tuberculosis treatment. The choice of internal standard should ultimately be guided by the specific requirements of the assay, including the desired level of precision and the availability of reagents.
References
- 1. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Ethambutol Formulations Employing Ethambutol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethambutol formulations based on bioequivalence (BE) studies, with a focus on the analytical methodologies that utilize Ethambutol-d8 as a stable isotope-labeled internal standard. The use of such standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic data. This document outlines the typical experimental protocols, presents comparative data, and illustrates the logical workflow of a standard BE study.
Comparative Pharmacokinetic Data
Bioequivalence between a test generic formulation and a reference listed drug is established when their pharmacokinetic parameters are statistically equivalent. The primary endpoints for comparison are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
The following table summarizes data from a single-dose, open-label, randomized, two-way crossover bioequivalence study comparing a 400 mg Ethambutol film-coated tablet (Test Product) against a reference product (Comparator Product) in 29 healthy subjects.[1][2]
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Comparator Product (Mean ± SD) | Geometric Mean Ratio (90% CI) | Conclusion |
| AUC0-t (ng·h/mL) | 14813.11 ± 3450.41 | 14389.28 ± 3350.79 | 103.67% (97.23 - 110.52%) | Bioequivalent[1][2] |
| Cmax (ng/mL) | 2391.89 ± 576.43 | 2634.33 ± 625.68 | 91.53% (84.80 - 98.79%) | Bioequivalent[1][2] |
| Tmax (h) | 2.86 ± 1.02 | 2.97 ± 0.98 | - | Not applicable for BE assessment |
-
AUC0-t : Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach maximum plasma concentration.
-
90% CI : 90% Confidence Interval. For bioequivalence, the 90% CI for the ratio of geometric means for both AUC and Cmax must fall within the range of 80.00-125.00%.[1][2]
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of any bioequivalence study. The following sections detail a representative LC-MS/MS methodology for the quantification of Ethambutol in human plasma, using this compound as the internal standard (IS). This protocol is synthesized from established methods for antitubercular drugs.[3][4]
1. Sample Preparation: Protein Precipitation
This method is rapid and effective for high-throughput analysis.[3]
-
Step 1: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Step 2: Add 20 µL of the internal standard working solution (this compound in methanol) to each plasma sample.
-
Step 3: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Step 4: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Step 5: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Step 6: Transfer the clear supernatant to a clean autosampler vial.
-
Step 7: Inject a small volume (typically 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection are optimized for sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column or an amide column (e.g., Waters XBridge Amide) is commonly used for separation.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.3% formic acid).[3]
-
Flow Rate: A typical flow rate is maintained between 0.4 to 0.8 mL/min.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Logical Workflow for Bioequivalence Study
The successful execution of a bioequivalence study follows a structured and regulated process, from volunteer recruitment to the final statistical analysis.
Caption: Workflow of a two-way crossover bioequivalence study for Ethambutol.
References
The Analytical Edge: A Cost-Effectiveness Comparison of Internal Standards for Ethambutol Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of the antitubercular drug ethambutol, the choice of an appropriate internal standard is a critical decision that directly impacts analytical accuracy, reliability, and overall project cost. This guide provides an objective comparison of Ethambutol-d8 and other commonly employed internal standards, supported by available experimental data to inform your selection process.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. While stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical properties to the analyte, their cost can be a significant factor. This guide explores the cost-effectiveness of this compound in comparison to other deuterated analogues (Ethambutol-d4, Ethambutol-d10) and structurally unrelated compounds like octylamine and glipizide, which have been utilized in various analytical methods.
Performance Comparison of Internal Standards
The selection of an internal standard should be based on a thorough evaluation of its performance within the chosen analytical method. Key validation parameters include linearity, accuracy, precision, and recovery. The following table summarizes the performance data for different internal standards used in the quantification of ethambutol, as reported in various studies.
| Internal Standard | Analytical Method | Linearity (Range) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Ethambutol-d4 | LC-MS/MS | 0.100-10.000 µg/mL | Not explicitly stated | <15% | [1] |
| Octylamine | HPLC-UV | 20-120 µg/mL | 99.8% | Intra-day: <1.46%, Inter-day: <2.22% | [2] |
| Octylamine | HPLC-UV | Not explicitly stated | Not explicitly stated | Intra-day: <5.2%, Inter-day: <7.6% | [3] |
| Glipizide | LC-MS/MS | 0.106-7.006 µg/mL | Mean Recovery: 98.70% | <9.91% | [4] |
Note: Direct performance data for this compound was not explicitly available in the reviewed literature abstracts. However, as a deuterated analog, its performance is expected to be comparable to or exceed that of other deuterated standards like Ethambutol-d4.
Cost Analysis
The cost of the internal standard is a crucial consideration for high-throughput laboratories and long-term projects. The following table provides an estimated cost comparison based on commercially available products. Prices can vary between suppliers and are subject to change.
| Internal Standard | Supplier Example | Estimated Price (USD) per mg |
| This compound | BOC Sciences | Price on Inquiry |
| Ethambutol-d4 | Commercially Available | ~$240 - $475 |
| Ethambutol-d10 | Commercially Available | ~$250 |
| Octylamine | Commercially Available | ~$0.10 - $0.50 |
| Glipizide | Commercially Available | ~$1 - $5 |
Note: The price for this compound is available upon inquiry from suppliers like BOC Sciences, suggesting it is a custom or less commonly stocked item which may influence its price relative to other deuterated standards.
Experimental Workflows and Methodologies
The choice of internal standard is intrinsically linked to the analytical methodology. Below are diagrams and brief descriptions of typical experimental workflows for ethambutol quantification using different internal standards and analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard
This workflow is representative of methods employing stable isotope-labeled internal standards like Ethambutol-d4, -d8, or -d10 for sensitive and specific quantification in biological matrices.
Caption: LC-MS/MS workflow using a deuterated internal standard.
A detailed protocol for such a method would typically involve the following steps:
-
Sample Preparation: A specific volume of the biological matrix (e.g., plasma) is aliquoted.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., this compound) in a suitable solvent is added to the sample.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample to remove proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for separation and detection. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using a Non-Isotopic Internal Standard
This workflow illustrates a more traditional and often more cost-effective approach using a structurally unrelated internal standard like octylamine, which requires derivatization of ethambutol for UV detection.
Caption: HPLC-UV workflow with a non-isotopic internal standard.
A representative experimental protocol for this method includes:
-
Sample and Internal Standard Addition: A measured volume of plasma is mixed with the internal standard, octylamine.
-
Liquid-Liquid Extraction: The analyte and internal standard are extracted from the plasma using an organic solvent.
-
Derivatization: The extracted sample is subjected to a derivatization reaction (e.g., with phenylethylisocyanate) to make ethambutol detectable by a UV detector.
-
HPLC-UV Analysis: The derivatized sample is injected into the HPLC system for chromatographic separation and UV detection. The concentration of ethambutol is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves balancing analytical performance requirements with budgetary constraints.
Caption: Decision-making framework for internal standard selection.
Conclusion
The selection of an internal standard for ethambutol analysis is a multifaceted decision.
-
This compound and other deuterated analogs are the preferred choice for high-sensitivity, high-specificity assays, particularly those employing LC-MS/MS. Their ability to closely track the analyte through the analytical process minimizes variability and enhances data quality. While the initial procurement cost may be higher, this can be offset by improved method robustness, reduced need for repeat analyses, and higher confidence in the generated data, which is paramount in clinical and drug development settings.
-
Non-isotopic internal standards like octylamine and glipizide offer a significantly more cost-effective alternative. These are well-suited for methods such as HPLC-UV, where the required sensitivity is within the capabilities of the technique. However, it is crucial to thoroughly validate the method to ensure that the chosen internal standard adequately compensates for analytical variability, as its physicochemical properties differ more significantly from ethambutol compared to a SIL standard. The need for derivatization with some of these methods can also add complexity and potential for variability.
Ultimately, the most cost-effective internal standard is the one that meets the analytical requirements of the study while fitting within the project's budget. For regulated bioanalysis and studies requiring the highest level of accuracy and precision, the investment in a stable isotope-labeled internal standard such as this compound is often justified. For routine analysis or screening purposes where a validated HPLC-UV method is sufficient, a non-isotopic internal standard can provide a reliable and economical solution. Researchers are encouraged to perform a thorough cost-benefit analysis based on their specific needs and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ethambutol hydrochloride in the combination tablets by precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ethambutol in plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
A Comparative Guide to the Use of Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis: A Focus on Ethambutol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs), with a specific focus on Ethambutol-d8, against alternative internal standards in the context of regulatory guidelines. It includes a summary of performance data, detailed experimental protocols, and visual representations of key workflows and concepts to aid in the design and validation of robust bioanalytical methods.
Regulatory Framework for Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation to ensure the reliability of data submitted for drug approvals. The International Council for Harmonisation (ICH) M10 guideline, now adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation and study sample analysis.[1][2][3][4][5]
Key principles from these guidelines regarding internal standards include:
-
Purpose of an Internal Standard (IS): An IS is used in chromatographic methods to correct for variability during sample processing and analysis.[6] It is added at a known concentration to all samples, including calibration standards and quality controls, before sample extraction.[6]
-
Choice of Internal Standard: The ideal IS should have physicochemical properties as similar as possible to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[6] Stable isotope-labeled versions of the analyte are considered the gold standard.[7][8][9]
-
Validation Parameters: The bioanalytical method, including the performance of the IS, must be thoroughly validated. Key parameters include selectivity, accuracy, precision, matrix effects, and stability.[2][10]
-
Internal Standard Response Variability: The response of the IS should be monitored throughout the analysis of a batch of samples. Significant variability may indicate issues with sample processing or matrix effects and should be investigated.[6]
Comparison of Internal Standard Types: this compound vs. Alternatives
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. The two main types of internal standards used are stable isotope-labeled (SIL) and structural analogs.
Stable Isotope-Labeled Internal Standards (e.g., this compound):
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[11] this compound is a deuterated form of Ethambutol.
-
Advantages:
-
Similar Physicochemical Properties: SIL-ISs have nearly identical chemical and physical properties to the analyte, meaning they co-elute in chromatography and have similar extraction recovery and ionization efficiency.[11] This allows them to effectively compensate for variations in these steps.[8][12]
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS. Because a SIL-IS is affected by the matrix in the same way as the analyte, it can significantly improve accuracy and precision.[12]
-
Improved Accuracy and Precision: The use of SIL-ISs has been shown to improve the accuracy and precision of bioanalytical methods compared to structural analogs.[7][12]
-
-
Disadvantages:
-
Cost and Availability: The synthesis of SIL-ISs can be complex and expensive, and they may not be commercially available for all analytes.[9]
-
Potential for Isotopic Exchange: Deuterium labels, in particular, can sometimes be unstable and exchange with protons from the solvent or matrix, especially if located on heteroatoms or acidic carbons.[11] Careful placement of the label during synthesis is crucial.
-
Masking of Assay Problems: Because a SIL-IS behaves so similarly to the analyte, it can sometimes mask underlying issues with the assay, such as poor extraction recovery or analyte instability.[9]
-
Structural Analog Internal Standards:
A structural analog is a molecule that is chemically similar but not identical to the analyte.
-
Advantages:
-
Lower Cost and Greater Availability: Structural analogs are often more readily available and less expensive than SIL-ISs.
-
-
Disadvantages:
-
Different Physicochemical Properties: Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[9]
-
Inability to Fully Compensate for Matrix Effects: Because the structural analog may not be affected by the matrix in the same way as the analyte, it may not be able to fully correct for ion suppression or enhancement.[12]
-
Potential for Cross-Interference: The structural analog may have similar fragmentation patterns to the analyte, which could lead to interference.
-
Summary of Performance Comparison
| Performance Parameter | Stable Isotope-Labeled IS (this compound) | Structural Analog IS | Rationale |
| Accuracy | Excellent | Good to Fair | Co-elution and identical chemical behavior allow for better correction of variability.[12] |
| Precision | Excellent | Good to Fair | More consistent correction for variations in sample preparation and instrument response.[12] |
| Matrix Effect Compensation | Excellent | Fair to Poor | SIL-IS is affected by the matrix in the same way as the analyte.[12] |
| Extraction Recovery Tracking | Excellent | Good to Fair | Similar extraction behavior provides a more accurate measure of analyte recovery.[9] |
| Cost | High | Low | Synthesis of SIL-ISs is more complex and expensive.[9] |
| Availability | Limited | Generally Good | May require custom synthesis. |
Experimental Protocol: Quantification of Ethambutol in Human Plasma using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the determination of Ethambutol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
3.1. Materials and Reagents
-
Ethambutol reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethambutol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ethambutol stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.
3.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
3.4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Ethambutol from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethambutol: Precursor ion > Product ion (e.g., m/z 205.2 > 116.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 213.2 > 120.1)
-
3.5. Method Validation
The method should be validated according to the ICH M10 guideline, assessing parameters such as:
-
Selectivity
-
Matrix Effect
-
Calibration Curve Range (Lower and Upper Limits of Quantification)
-
Accuracy and Precision (within-run and between-run)
-
Carryover
-
Dilution Integrity
-
Stability (bench-top, freeze-thaw, long-term)
Visualizing Key Concepts and Workflows
Diagram 1: Bioanalytical Workflow for Ethambutol Quantification
A typical sample preparation and analysis workflow for quantifying Ethambutol in plasma.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry
The SIL-IS compensates for losses, as the analyte-to-IS ratio remains constant.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. scribd.com [scribd.com]
- 6. fda.gov [fda.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethambutol-d8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethambutol-d8, ensuring the protection of personnel and the environment. This compound, a deuterated form of the tuberculosis medication Ethambutol, requires careful handling due to its potential health hazards.
Immediate Safety and Disposal Protocols
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. The introduction of deuterium, a stable isotope of hydrogen, does not alter the inherent toxicological properties of the parent compound, Ethambutol. Therefore, the disposal procedures are dictated by the hazards associated with Ethambutol itself.
Key Hazard Considerations for Ethambutol:
-
Ocular Toxicity: Ethambutol is known to cause vision problems, including optic neuritis.[1][2]
-
Potential for Liver Damage: Cases of hepatotoxicity have been reported with the use of Ethambutol.[2]
-
Reproductive Toxicity: Some sources indicate that Ethambutol may damage fertility or the unborn child.
-
General Chemical Hazards: As with many pharmaceutical compounds, it may cause skin and eye irritation.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.
-
-
Segregation of Waste:
-
Store the this compound waste container separately from incompatible materials.
-
If dealing with solutions, do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixed chemical waste can be more complex and costly to dispose of.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA should be under the control of the laboratory personnel.
-
-
Request for Pickup:
-
Once the container is full or when the experiment is complete, arrange for waste pickup through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 6800 mg/kg | [3] |
| Flash Point | > 110 °C / > 230 °F | |
| Storage Temperature | Room temperature (20°C to 25°C) | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: These procedures are based on general laboratory safety principles and available data. Always consult your institution's specific waste management guidelines and your local, state, and federal regulations for full compliance. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
